5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxo-5-pyrrolidin-1-ylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(4-3-5-9(12)13)10-6-1-2-7-10/h1-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRISUAVYJAVNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353777 | |
| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-80-1 | |
| Record name | 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid (CAS Number: 5724-80-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available information regarding 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Extensive searches for detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound have yielded limited results. The information presented herein is based on general chemical properties and data available for structurally related compounds.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 5724-80-1, is a chemical compound belonging to the class of pyrrolidines and carboxylic acids. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a common structural motif in a wide range of biologically active molecules, including many pharmaceuticals.[1] The presence of both a carboxylic acid and an amide functional group suggests potential for diverse chemical modifications and biological interactions. This guide aims to consolidate the available technical data for this compound and to provide a framework for its potential research and development applications based on the broader class of 5-oxopyrrolidine derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 5724-80-1 | [2][3] |
| Molecular Formula | C₉H₁₅NO₃ | [2][3][4][5] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | [2] |
| Synonyms | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid | [2] |
| Physical Form | Solid | [5] |
| Purity | Typically available at ≥95% | [5][6] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [6] |
Potential Biological Significance and Research Areas
Potential areas of investigation for this compound include:
-
Anticancer Activity: Numerous derivatives of 5-oxopyrrolidine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[7][8][9]
-
Antimicrobial Activity: The pyrrolidine core is present in several natural and synthetic antimicrobial agents. Research has demonstrated that modifications of the 5-oxopyrrolidine structure can lead to compounds with potent activity against multidrug-resistant bacteria.[7][8]
-
Central Nervous System (CNS) Activity: The pyrrolidine ring is a key component of nootropic drugs like piracetam and its analogs, suggesting that derivatives of 5-oxopyrrolidine could be explored for their potential effects on cognitive function and neurological disorders.
A logical workflow for investigating the potential of this compound is outlined below.
Caption: A generalized workflow for the investigation of novel chemical compounds.
Experimental Considerations and Methodologies
Given the absence of specific experimental protocols for this compound in the literature, this section provides generalized methodologies that are commonly employed for the characterization and evaluation of novel chemical entities.
Synthesis and Purification
The synthesis of this compound would likely involve the acylation of pyrrolidine with a derivative of glutaric acid. A plausible synthetic route is the reaction of glutaric anhydride with pyrrolidine.
General Experimental Protocol for Synthesis:
-
Reaction Setup: Dissolve glutaric anhydride in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactant: Slowly add an equimolar amount of pyrrolidine to the solution at a controlled temperature (e.g., 0°C to room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic aqueous solution (e.g., dilute HCl) to remove any unreacted pyrrolidine and then with brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
The following diagram illustrates a typical experimental workflow for synthesis and purification.
Caption: A standard workflow for the synthesis and purification of a chemical compound.
Structural Characterization
To confirm the identity and purity of the synthesized compound, a combination of spectroscopic techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the presence of key functional groups, such as the carboxylic acid O-H and C=O stretches, and the amide C=O stretch.
Conclusion and Future Directions
This compound represents a chemical entity with potential for further investigation in drug discovery and development. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active 5-oxopyrrolidine derivatives suggests that it could serve as a valuable scaffold for the design of novel therapeutic agents. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to elucidate its potential pharmacological profile. The methodologies and workflows outlined in this guide provide a foundational framework for initiating such studies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. CAS 5724-80-1: 5-oxo-5-pyrrolidin-1-ylpentanoate [cymitquimica.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analysis, and potential biological significance of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | --INVALID-LINK--[1] |
| CAS Number | 5724-80-1 | --INVALID-LINK--, --INVALID-LINK--[2][3] |
| Molecular Formula | C₉H₁₅NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 185.22 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | --INVALID-LINK--[4] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available (Predicted to be acidic due to the carboxylic acid group) | |
| LogP | Data not available (Predicted to be relatively low due to polar functional groups) | |
| InChI Key | WFRISUAVYJAVNH-UHFFFAOYSA-N | --INVALID-LINK--[1] |
Experimental Protocols
Synthesis
A plausible synthetic route for this compound involves the reaction of glutaric anhydride with pyrrolidine. This method is a common approach for the synthesis of N-acyl amino acids and related compounds.
Reaction Scheme:
Glutaric anhydride reacts with pyrrolidine in a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom in pyrrolidine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide and carboxylic acid functionalities.
Caption: Synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glutaric anhydride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Pyrrolidine: Slowly add an equimolar amount of pyrrolidine to the solution at room temperature. The reaction is typically exothermic.
-
Reaction Conditions: Stir the reaction mixture at room temperature for several hours or gently heat under reflux to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method can be developed for the analysis of the compound. Due to the lack of a strong chromophore, derivatization may be necessary for sensitive UV detection.[5][6][7][8]
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity, derivatization with a UV-active or fluorescent tag followed by appropriate detection. Mass spectrometry (LC-MS) can also be used for identification.
Caption: HPLC analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the molecule.
-
¹H NMR: The spectrum is expected to show characteristic signals for the pyrrolidine ring protons, the methylene protons of the pentanoic acid chain, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The spectrum should display distinct resonances for the two carbonyl carbons (amide and carboxylic acid), the carbons of the pyrrolidine ring, and the carbons of the aliphatic chain.
Potential Biological Significance
While there is no specific literature on the biological activity of this compound, its structural similarity to other biologically active molecules, namely N-acyl amino acids and 5-oxopyrrolidine derivatives, suggests potential areas of interest for future research.
N-Acyl Amino Acids and Neuromodulation
This compound can be classified as a short-chain N-acyl amino acid. N-acyl amino acids are a class of endogenous lipid signaling molecules that have been implicated in various physiological processes.[9] They are known to act as neuromodulators and are involved in the endocannabinoid system. These compounds can influence neuronal activity and have been associated with processes in the nervous, vascular, and immune systems.
Caption: N-acyl amino acid signaling pathway.
Anticancer and Antimicrobial Potential of 5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine (also known as pyroglutamic acid) moiety is a structural feature found in numerous compounds with demonstrated biological activities.[2][10][11] Several studies have reported that derivatives of 5-oxopyrrolidine exhibit promising anticancer and antimicrobial properties.[10][11] These compounds have been shown to be effective against various cancer cell lines and multidrug-resistant bacteria.[10][11] The presence of the 5-oxopyrrolidine ring in the target molecule makes it a candidate for investigation in these therapeutic areas.
References
- 1. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS | Semantic Scholar [semanticscholar.org]
- 8. asosindex.com.tr [asosindex.com.tr]
- 9. diva-portal.org [diva-portal.org]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid molecular structure and weight
An In-Depth Technical Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical guide provides a comprehensive overview of the molecular structure, properties, and current state of research surrounding this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Properties and Structure
This compound is a chemical compound that features a five-membered pyrrolidine ring linked to a pentanoic acid chain through an amide bond. This structure incorporates both a carboxylic acid and a tertiary amide functional group.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][3][4] |
| Molecular Weight | 185.22 g/mol | [1][2][4] |
| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | [1] |
| CAS Number | 5724-80-1 | [1][2][3] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1][3] |
| Monoisotopic Mass | 185.10519334 Da | [1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below. This diagram illustrates the connectivity of the atoms, highlighting the pyrrolidine ring, the pentanoic acid backbone, the ketone group, and the carboxylic acid terminus.
Caption: 2D structure of this compound.
Experimental Protocols
A general hypothetical protocol would be:
-
Activation of Carboxylic Acid : Glutaric anhydride, a cyclic anhydride of glutaric acid, could be used as the starting material. Alternatively, glutaric acid could be activated using a standard coupling agent (e.g., DCC, EDC) or converted to an acid chloride.
-
Nucleophilic Acyl Substitution : The activated glutaric acid derivative would then be reacted with pyrrolidine. The nitrogen atom of pyrrolidine would act as a nucleophile, attacking the electrophilic carbonyl carbon of the activated acid.
-
Workup and Purification : The reaction mixture would be subjected to an aqueous workup to remove unreacted starting materials and byproducts. The final product, this compound, would then be isolated and purified, likely through techniques such as recrystallization or column chromatography.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activities or associated signaling pathways for this compound. However, the broader class of 5-oxopyrrolidine derivatives has been the subject of research for various therapeutic applications.
Studies have shown that compounds containing the 5-oxopyrrolidine scaffold can exhibit promising anticancer and antimicrobial properties. For instance, certain derivatives have demonstrated potent activity against A549 lung cancer cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. The pyrrolidine ring is a versatile scaffold in drug discovery, valued for its ability to explore three-dimensional pharmacophore space.
The relationship between the core pyrrolidine scaffold and the development of biologically active compounds is illustrated in the diagram below.
Caption: Logical flow from the core pyrrolidine scaffold to its active derivatives.
This diagram illustrates that while data on the target molecule is sparse, its structural class is a recognized source of biologically active compounds, suggesting a potential area for future investigation. Researchers interested in this molecule may find utility in screening it for similar anticancer or antimicrobial activities.
References
Synthesis Pathway for 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a valuable building block in medicinal chemistry and drug development. The primary synthesis route involves the nucleophilic acyl substitution reaction between glutaric anhydride and pyrrolidine. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant physicochemical data.
Core Synthesis Pathway
The synthesis of this compound is achieved through the aminolysis of glutaric anhydride with pyrrolidine. In this reaction, the lone pair of electrons on the nitrogen atom of the secondary amine, pyrrolidine, acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring, forming an amide and a carboxylate group in a single step. The reaction is typically carried out in a suitable solvent and may be facilitated by gentle heating.
Below is a diagram illustrating the core synthesis pathway:
Caption: Synthesis of this compound.
Physicochemical and Quantitative Data
The following table summarizes key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) | Form |
| Glutaric Anhydride | 108-55-4 | C₅H₆O₃ | 114.10 | ≥98 | Solid |
| Pyrrolidine | 123-75-1 | C₄H₉N | 71.12 | ≥99 | Liquid |
| This compound | 5724-80-1 | C₉H₁₅NO₃ | 185.22 | ≥95[1] | Solid[1] |
Experimental Protocol
Materials:
-
Glutaric Anhydride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve glutaric anhydride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Addition of Amine: To the stirred solution, add pyrrolidine (1.1 eq) dropwise at room temperature. The reaction is often exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl to remove any unreacted pyrrolidine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with care.
-
Glutaric anhydride is an irritant. Avoid inhalation and contact with skin.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of the target compound.
This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the presented protocol to suit their specific laboratory conditions and scale.
References
The 5-Oxo-Pyrrolidine-Pentanoic Acid Scaffold: A Latent Powerhouse in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
While specific biological activity data for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is not extensively documented in publicly available literature, the foundational 5-oxopyrrolidine scaffold is a cornerstone in the development of novel therapeutic agents. This technical guide consolidates the current understanding of the biological potential of this chemical family, drawing from research on its various derivatives. The evidence strongly suggests that the 5-oxopyrrolidine nucleus is a privileged scaffold, with modifications leading to a diverse range of biological activities, including promising anticancer and antimicrobial properties. This document aims to provide a comprehensive overview of these activities, present a generalized workflow for the discovery and evaluation of such compounds, and serve as a foundational resource for researchers in the field.
The 5-Oxopyrrolidine Core: A Scaffold of Therapeutic Promise
The 5-oxopyrrolidine ring, a five-membered lactam, is a recurring motif in a multitude of biologically active compounds. Its structural rigidity, capacity for hydrogen bonding, and synthetic tractability make it an attractive starting point for the design of new chemical entities with therapeutic potential. Although direct biological testing results for the parent compound, this compound, are sparse, extensive research into its derivatives has unveiled significant biological effects across various domains.
Biological Activities of 5-Oxopyrrolidine Derivatives
The versatility of the 5-oxopyrrolidine scaffold is demonstrated by the wide array of biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.
Anticancer Activity
Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents. These compounds have been shown to suppress the viability of cancer cell lines, with some derivatives demonstrating potent activity. For instance, certain 5-oxopyrrolidine derivatives have been identified as having notable anticancer activity against A549 human lung adenocarcinoma cells.[1] The mechanism of action, while not fully elucidated for all derivatives, is thought to involve the induction of apoptosis and cell cycle arrest.[2] The modular nature of the scaffold allows for systematic structure-activity relationship (SAR) studies, enabling the optimization of anticancer potency.
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. The 5-oxopyrrolidine scaffold has emerged as a promising framework for the development of new antimicrobials. Derivatives incorporating moieties such as thiadiazoles have demonstrated significant antifungal activity against phytopathogens.[3] Furthermore, specific derivatives bearing a 5-nitrothiophene substituent have shown promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[1] This highlights the potential of this scaffold to generate compounds that can combat challenging resistant pathogens.
Summary of Biological Activities of 5-Oxopyrrolidine Derivatives
For clarity and comparative ease, the table below summarizes the observed biological activities of various 5-oxopyrrolidine derivatives as reported in the literature.
| Derivative Class | Biological Activity | Target/Model System | Reference |
| Substituted 5-oxopyrrolidine-3-carboxylic acids | Anticancer | A549 human lung adenocarcinoma cells | [1] |
| 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | [4] |
| 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid derivatives | Antifungal | Phytopathogens (Rhizoctonia solani, Verticillium dahliae) | [3] |
| Pyrrolidine aryl carboxamide derivatives | Anticancer (apoptosis induction, cell cycle arrest) | Hepatocellular carcinoma cell lines | [2] |
| 5-oxopyrrolidine derivatives with 5-nitrothiophene substituent | Antimicrobial | Multidrug-resistant Staphylococcus aureus | [1] |
Experimental Workflow for Screening Novel 5-Oxopyrrolidine Derivatives
The discovery and development of new drugs based on the 5-oxopyrrolidine scaffold typically follows a structured experimental workflow. The diagram below illustrates a generalized pathway from initial synthesis to biological evaluation.
Caption: Generalized workflow for the synthesis and biological evaluation of novel 5-oxopyrrolidine derivatives.
Future Directions and Conclusion
The 5-oxopyrrolidine scaffold represents a fertile ground for the discovery of new therapeutic agents. While the biological profile of the parent compound, this compound, remains to be fully characterized, the extensive research on its derivatives strongly supports the continued exploration of this chemical class. Future research should focus on:
-
Systematic SAR studies: To delineate the key structural features required for potent and selective activity.
-
Mechanism of action studies: To understand the molecular targets and signaling pathways modulated by these compounds.
-
Pharmacokinetic and toxicological profiling: To assess the drug-like properties of lead compounds.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: A Versatile Building Block for Chemical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a bifunctional organic molecule that has garnered interest as a versatile synthetic building block in medicinal chemistry and materials science. Its structure, featuring a terminal carboxylic acid and a pyrrolidine amide, allows for a variety of chemical modifications, making it an attractive scaffold for the synthesis of more complex molecules, including novel therapeutics and functionalized materials. The pyrrolidine motif is a common feature in many biologically active compounds, and the pentanoic acid chain provides a flexible linker for conjugation to other molecules.[1] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and public databases.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[2] |
| Molecular Weight | 185.22 g/mol | PubChem[2] |
| CAS Number | 5724-80-1 | SCBT[3] |
| Appearance | Solid | CymitQuimica[4] |
| Purity | ≥95% | Lab-Chemicals.Com[5] |
| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | PubChem[2] |
Synthesis
The most direct and common method for the synthesis of this compound is the nucleophilic acyl substitution reaction between glutaric anhydride and pyrrolidine. This reaction proceeds via the opening of the anhydride ring by the amine, forming an amide bond and a terminal carboxylic acid.
Experimental Protocol: Synthesis from Glutaric Anhydride and Pyrrolidine
This protocol is based on established chemical principles for the acylation of amines with cyclic anhydrides.
Materials:
-
Glutaric anhydride
-
Pyrrolidine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Pyrrolidine: Slowly add a solution of pyrrolidine (1.0 eq) in anhydrous dichloromethane to the stirred solution of glutaric anhydride via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM). Separate the organic layer and wash it with brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.
Expected Yield: While a specific literature yield for this reaction was not found, similar reactions typically proceed in high yield (>80%).
Spectroscopic Data
Spectroscopic data is crucial for the characterization of the synthesized compound. While a publicly accessible spectrum was not located, a reference to an ¹H NMR spectrum is available on SpectraBase. Based on the chemical structure, the expected ¹H and ¹³C NMR chemical shifts are tabulated below.
Table 2: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.8-2.0 | m | 4H | -CH₂-CH₂- (pyrrolidine) |
| ~1.9-2.1 | p | 2H | -CH₂-CH₂-COOH |
| ~2.3-2.5 | t | 2H | -CH₂-COOH |
| ~2.3-2.5 | t | 2H | -CO-CH₂- |
| ~3.4-3.6 | t | 4H | -N-CH₂- (pyrrolidine) |
| ~12.0 | br s | 1H | -COOH |
Table 3: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~20-22 | -CH₂-CH₂-COOH |
| ~24-26 | -CH₂-CH₂- (pyrrolidine) |
| ~33-35 | -CH₂-COOH |
| ~34-36 | -CO-CH₂- |
| ~45-47 | -N-CH₂- (pyrrolidine) |
| ~172-174 | -CO- (amide) |
| ~178-180 | -COOH |
Applications as a Synthetic Building Block
The bifunctional nature of this compound makes it a valuable precursor for the synthesis of a variety of more complex molecules. The carboxylic acid moiety can be readily activated for amide bond formation, while the pyrrolidine ring can be further functionalized if desired.
Amide Bond Formation via EDC/NHS Coupling
A common application of this building block is in the coupling of its carboxylic acid to a primary amine to form a new amide bond. This is frequently achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).[6]
Experimental Protocol: EDC/NHS Coupling with a Primary Amine
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
A primary amine (R-NH₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Activation: Dissolve this compound (1.0 eq), EDC (1.1 eq), and NHS (1.1 eq) in anhydrous DMF. Stir the mixture at room temperature for 1-2 hours to form the NHS-ester intermediate.
-
Coupling: In a separate flask, dissolve the primary amine (1.0 eq) in anhydrous DCM. Add the activated NHS-ester solution dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x volume of DCM) and then with brine (1 x volume of DCM).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. Its straightforward synthesis and the presence of two distinct functional handles allow for its incorporation into a wide range of molecular architectures. The protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors, from the development of novel pharmaceuticals to the creation of advanced materials. The continued exploration of the reactivity and applications of this and related 5-oxopyrrolidine scaffolds holds significant promise for future innovations in chemical science.[7]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pentanoic acid, 5-((2,5-dioxo-1-pyrrolidinyl)oxy)-5-oxo- | C9H11NO6 | CID 9964613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied forms, derivatives of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid are gaining attention for their potential therapeutic applications. This technical guide synthesizes the current research on these derivatives, focusing on their synthesis, biological activities, and therapeutic promise in oncology and infectious diseases.
Anticancer and Antimicrobial Activities
Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives as both anticancer and antimicrobial agents. A notable study involved the synthesis of a series of compounds derived from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, which were subsequently evaluated for their efficacy against cancer cell lines and multidrug-resistant bacteria.[2]
Anticancer Activity
The synthesized compounds demonstrated structure-dependent anticancer activity against the A549 human lung adenocarcinoma cell line.[2] Several derivatives, particularly those bearing hydrazone moieties with specific substitutions, exhibited potent cytotoxic effects.
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
| Compound | Post-treatment Viability (%) at 100 µM |
| 2 | ~95% |
| 4 | ~90% |
| 12 | ~98% |
| 13 | ~98% |
| 18 | ~20% |
| 19 | ~15% |
| 20 | ~10% |
| 21 | ~5% |
| 22 | ~12% |
| Cisplatin (Control) | ~40% |
| Data extracted from a study by Stanislovaitienė et al. (2022).[2] |
The most potent anticancer activity was observed in compounds 18-22.[2] Notably, compound 21 , which features a 5-nitrothiophene substituent, showed the highest efficacy, reducing A549 cell viability to approximately 5% after 24 hours of exposure at a concentration of 100 µM.[2]
Antimicrobial Activity
The same series of compounds was screened for antimicrobial activity against a panel of multidrug-resistant pathogens. Compound 21 again stood out, demonstrating promising and selective activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid and tedizolid.[2]
Antifungal and Antiviral Properties
Derivatives of 5-oxopyrrolidine have also been investigated for their potential as antifungal and antiviral agents. A series of 1-aryl- and 1-alkyl-4-(5-amino-1,3,4-thiadiazol-2-yl)pyrrolidin-2-ones, synthesized from 1-aryl- or 1-alkyl-5-oxopyrrolidine-3-carboxylic acids, displayed significant antifungal activity against plant pathogens.[3]
Table 2: Antifungal Activity of 5-Oxopyrrolidine Derivatives
| Compound | Mycelial Growth Inhibition (%) |
| R. solani | |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzyl)pyrrolidin-2-one | 100 |
| 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(6-nitrobenzothiazol-2-yl)pyrrolidin-2-one | 100 |
| Triadimefon (Reference) | 43 |
| Data extracted from a study by Dotsenko et al.[3] |
Furthermore, certain derivatives containing pyrazine/pyridine rings have shown inhibitory activity against influenza A virus strains. Specifically, N-(adamantan-1-yl)-5-(5-(azepan-1-yl)pyrazin-2-yl)-1,3,4-thiadiazol-2-amine exhibited favorable activity with EC50 values of 3.5 μM against A/HK/68 (H3N2) and 7.5 μM against A/PR/8/34 (H1N1) in MDCK cells.[3]
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine Carboxylic Acid Derivatives[2]
A key synthetic pathway involves the initial reaction of itaconic acid with 4-aminoacetanilide in water, followed by acidification to yield 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 2 ). This intermediate is then converted to a hydrazide (Compound 4 ) by esterification with methanol and subsequent reaction with hydrazine monohydrate. Further derivatization of the hydrazide with various aldehydes and ketones leads to the final hydrazone products (Compounds 5-13 ).
In Vitro Anticancer Activity Assessment (MTT Assay)[2]
The anticancer properties of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: A549 human lung adenocarcinoma cells and non-cancerous HSAEC-1 KT human small airway epithelial cells were cultured in appropriate media.
-
Treatment: Cells were seeded in 96-well plates and treated with a fixed concentration (100 µM) of each compound for 24 hours.
-
MTT Addition: After incubation, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.
-
Viability Calculation: Cell viability was calculated as a percentage relative to untreated control cells.
Antimicrobial Activity Screening[2]
The antimicrobial activity was evaluated against a panel of multidrug-resistant clinical isolates, including carbapenemase-producing Enterobacteriales (Klebsiella pneumoniae, Escherichia coli), multidrug-resistant Pseudomonas aeruginosa, carbapenem- and polymyxin-resistant Acinetobacter baumannii, and methicillin-resistant and vancomycin-intermediate Staphylococcus aureus strains. The specific methodology for determining the minimum inhibitory concentration (MIC) was not detailed in the provided source.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of compounds with diverse therapeutic potential. The available data strongly suggest their utility as scaffolds for the development of novel anticancer, antimicrobial, and antifungal agents. Future research should focus on expanding the chemical space of these derivatives, elucidating their mechanisms of action, and conducting more extensive in vitro and in vivo studies to validate their therapeutic efficacy and safety profiles. The structure-activity relationships observed in the initial studies provide a solid foundation for the rational design of more potent and selective drug candidates.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid in Proteomics Research: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Following a comprehensive review of scientific literature and patent databases, this document addresses the posited role of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in the field of proteomics research. The investigation reveals that, contrary to the inquiry's premise, there is no direct evidence to suggest that this compound plays a significant or established role in proteomics. Instead, its primary documented application lies within synthetic organic chemistry as an intermediate for the development of therapeutic agents and other bioactive molecules.
This technical guide will summarize the current understanding of this compound, clarify its known applications, and distinguish it from a structurally related molecule, pyroglutamic acid, which holds considerable significance in proteomics.
This compound: Chemical Identity and Known Applications
Chemical Identity:
| Identifier | Value |
| IUPAC Name | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid |
| CAS Number | 5724-80-1 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Synonyms | 5-oxo-5-pyrrolidin-1-ylpentanoic acid |
Known Applications:
Extensive searches of scientific databases and patent literature indicate that this compound is utilized as a building block or intermediate in the synthesis of more complex molecules. Notably, it has been cited in patents related to the development of:
-
Factor XIIa inhibitors: These are investigated as potential anticoagulant therapies for the prevention of thrombosis.
-
Peptide inhibitors of the Interleukin-23 receptor: These are being explored for the treatment of inflammatory diseases.
-
Alternaric Acid: This compound has been synthesized for its potential use as an herbicide.
It is crucial to note that in these contexts, this compound is a precursor and not the final active agent used in biological or proteomics-based assays.
Distinguishing from Pyroglutamic Acid: A Key Player in Proteomics
The query regarding this compound may stem from a potential confusion with a structurally similar and highly relevant molecule in proteomics: pyroglutamic acid (also known as 5-oxoproline).
Pyroglutamic acid is a common post-translational modification (PTM) that occurs at the N-terminus of proteins. It is formed through the cyclization of N-terminal glutamine or glutamic acid residues.
Significance of Pyroglutamic Acid in Proteomics:
-
Protein Stability and Function: The formation of a pyroglutamyl residue can protect proteins from degradation by aminopeptidases, thereby increasing their in vivo half-life. It can also be critical for the biological activity of many peptides and proteins.
-
Analytical Challenges: The presence of a pyroglutamyl group blocks the N-terminus, preventing analysis by traditional protein sequencing methods like Edman degradation. This necessitates specialized enzymatic or chemical methods for its removal or identification by mass spectrometry.
-
Disease Biomarker: Aberrant formation of pyroglutamic acid has been linked to various diseases, including Alzheimer's disease and certain types of cancer, making it a potential biomarker.
-
Biopharmaceutical Relevance: In the production of therapeutic proteins, the formation of pyroglutamic acid is a critical quality attribute that needs to be monitored and controlled, as it can affect the drug's efficacy and stability.
Experimental Workflows and Methodologies
As this compound does not have a documented role in proteomics research, there are no established experimental protocols or signaling pathways to detail in this context.
For the related compound, pyroglutamic acid, a general workflow for its identification in proteomics is as follows:
Caption: General workflow for the identification of pyroglutamic acid modifications in proteomics.
Conclusion
Unveiling the History of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a molecule featuring the privileged pyrrolidinone scaffold, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery and history of this compound, presenting available data on its synthesis and physical properties. While specific biological data for the core molecule remains limited in publicly accessible literature, this document lays the foundational chemical knowledge and explores the broader context of its derivatives in therapeutic research.
Introduction
The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure that allows for effective exploration of pharmacophore space.[1] Its saturated nature contributes to desirable pharmacokinetic properties in drug candidates. This guide focuses on a specific derivative, this compound, providing a detailed account of its chemical identity and the historical context of its synthesis.
Chemical and Physical Properties
This compound is a well-characterized organic compound. Its fundamental properties are summarized in the table below, compiled from various chemical databases and suppliers.
| Property | Value | Source |
| CAS Number | 5724-80-1 | [2] |
| Molecular Formula | C₉H₁₅NO₃ | [2][3] |
| Molecular Weight | 185.22 g/mol | [2][3] |
| IUPAC Name | 5-oxo-5-(pyrrolidin-1-yl)pentanoic acid | [4] |
| Synonyms | 4-(Pyrrolidine-1-carbonyl)butanoic acid | N/A |
| Appearance | Solid | [3] |
| Purity | Typically available at ≥95% | [3] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
Discovery and Synthesis
The initial synthesis of this compound is rooted in fundamental organic chemistry principles. The most direct and commonly cited method involves the reaction of glutaric anhydride with pyrrolidine. This nucleophilic acyl substitution reaction results in the opening of the anhydride ring by the secondary amine, forming the corresponding amide and carboxylic acid functionalities.
General Synthesis Pathway
The reaction proceeds as a nucleophilic attack of the nitrogen atom of pyrrolidine on one of the carbonyl carbons of glutaric anhydride. This is followed by the opening of the anhydride ring to yield the final product.
Experimental Protocol
While a specific seminal publication detailing the very first synthesis remains elusive in broad searches, the following is a generalized experimental protocol based on standard organic synthesis techniques for similar reactions.
Materials:
-
Glutaric anhydride
-
Pyrrolidine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Cooling bath
Procedure:
-
A solution of glutaric anhydride in an anhydrous solvent is prepared in a reaction flask equipped with a stirrer.
-
The flask is cooled in an ice bath to manage the exothermic nature of the reaction.
-
Pyrrolidine is added dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reaction.
-
The solvent is then removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or chromatography to yield pure this compound.
Biological Activity and Derivatives
Direct and specific biological activity data for this compound is not extensively reported in the readily available scientific literature. However, the broader class of 5-oxopyrrolidine derivatives has been the subject of significant research, demonstrating a wide range of biological activities. These derivatives are often synthesized using 5-oxopyrrolidine-3-carboxylic acid as a starting material and have shown promise in several therapeutic areas.
Numerous studies have explored the synthesis and biological evaluation of various 5-oxopyrrolidine derivatives, revealing their potential as:
-
Anticancer Agents: Certain derivatives have exhibited cytotoxic activity against various cancer cell lines.[5]
-
Antimicrobial Agents: The scaffold has been incorporated into molecules with activity against multidrug-resistant bacteria.
-
Anti-inflammatory Agents: Some derivatives have been investigated for their potential to modulate inflammatory pathways.[6]
The workflow for the discovery and development of such derivatives typically follows a structured path from synthesis to biological evaluation.
Conclusion
This compound is a foundational molecule within the broader class of pyrrolidinone-containing compounds. While its own documented history of discovery and specific biological applications is limited, its straightforward synthesis from glutaric anhydride and pyrrolidine makes it a readily accessible building block. The extensive research into its derivatives highlights the therapeutic potential of the 5-oxopyrrolidine scaffold, suggesting that further investigation into the core molecule and its analogues is a promising avenue for future drug discovery and development efforts. Researchers and scientists are encouraged to consider this scaffold in the design of novel therapeutic agents.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. scbt.com [scbt.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: An In-Depth Technical Guide to its Chemistry and Relationship with Fatty Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a molecule of interest at the intersection of fatty acid chemistry and heterocyclic compounds. This document details its chemical properties, outlines a probable synthetic route, and explores its structural relationship to endogenous fatty acid derivatives, particularly the class of signaling lipids known as fatty acid amides. While specific biological activity data for this compound is not extensively available in peer-reviewed literature, this guide discusses the known biological roles of structurally similar compounds and the potential signaling pathways in which this compound might be involved. This information is intended to serve as a foundational resource for researchers investigating novel fatty acid amide mimics and their potential therapeutic applications.
Introduction
Fatty acid derivatives represent a diverse class of bioactive lipids that play crucial roles in cellular signaling and regulation. Among these, fatty acid amides have emerged as important endogenous signaling molecules, modulating processes such as pain, inflammation, and neurotransmission.[1][2][3] this compound is a synthetic compound that structurally incorporates features of both a fatty acid chain and a heterocyclic amide, positioning it as a potential mimic or modulator of fatty acid amide signaling pathways.[4] Its core structure consists of a five-carbon chain characteristic of pentanoic acid, with one terminus modified to a pyrrolidine amide. This unique structure warrants investigation into its synthesis, chemical properties, and potential biological activities in the context of fatty acid derivative research.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol .[4][5][6] Its chemical structure features a carboxylic acid group at one end of the pentanoic acid chain and a pyrrolidine ring attached via an amide linkage at the other.
| Property | Value | Reference |
| CAS Number | 5724-80-1 | [5][6] |
| Molecular Formula | C₉H₁₅NO₃ | [4][5][6] |
| Molecular Weight | 185.22 g/mol | [5] |
| Appearance | Solid | [4] |
| Purity (typical) | ≥95% | [4] |
Table 1: Physicochemical Properties of this compound.
Synthesis of this compound
Proposed Experimental Protocol: Acylation of Pyrrolidine with Glutaric Anhydride
This protocol is based on general principles of amine acylation with cyclic anhydrides.
Materials:
-
Glutaric anhydride
-
Pyrrolidine
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Inert gas (e.g., argon or nitrogen)
-
Aqueous acid (e.g., 1 M HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography (for purification)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve glutaric anhydride (1.0 equivalent) in an appropriate anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add pyrrolidine (1.0 equivalent) to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Acidify the aqueous layer with 1 M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Expected Quantitative Data:
Due to the lack of specific literature, the following are expected values and would need to be determined experimentally:
-
Yield: Moderate to high, depending on reaction conditions.
-
Melting Point: To be determined.
-
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS): To be determined for structural confirmation.
Relationship to Fatty Acid Derivatives and Potential Biological Significance
The structural similarity of this compound to N-acyl amino acids and other fatty acid amides suggests its potential to interact with biological pathways regulated by these endogenous signaling molecules.[1][3]
Fatty Acid Amide Signaling
Fatty acid amides are a class of lipid signaling molecules that includes the endocannabinoid anandamide and the sleep-inducing lipid oleamide.[1][7] These molecules are involved in a wide range of physiological processes and are synthesized and degraded by specific enzymatic pathways. A key enzyme in the degradation of many fatty acid amides is Fatty Acid Amide Hydrolase (FAAH).[2]
// Nodes FattyAcid [label="Fatty Acid\n(e.g., Oleic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAA [label="N-Acyl Amino Acid\n(e.g., Oleoylglycine)", fillcolor="#FBBC05", fontcolor="#202124"]; FAA [label="Fatty Acid Amide\n(e.g., Oleamide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Receptor [label="Receptor Activation\n(e.g., CB1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAAH [label="FAAH", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degradation Products\n(Fatty Acid + Amine)", fillcolor="#FFFFFF", fontcolor="#202124"]; TargetMolecule [label="5-Oxo-5-pyrrolidin-1-yl-\npentanoic acid (Potential Mimic)", shape=box, style="filled,dashed", fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges FattyAcid -> NAA [label="Biosynthesis", color="#202124", fontcolor="#202124", fontsize=8]; NAA -> FAA [label="Biosynthesis (e.g., PAM)", color="#202124", fontcolor="#202124", fontsize=8]; FAA -> Receptor [label="Signaling", color="#202124", fontcolor="#202124", fontsize=8]; FAA -> FAAH [label="Degradation", color="#202124", fontcolor="#202124", fontsize=8]; FAAH -> Degradation [color="#202124"]; TargetMolecule -> Receptor [style=dashed, label="Potential Interaction", color="#EA4335", fontcolor="#EA4335", fontsize=8]; TargetMolecule -> FAAH [style=dashed, label="Potential Inhibition?", color="#5F6368", fontcolor="#5F6368", fontsize=8]; }
Figure 1: Simplified overview of a fatty acid amide signaling pathway.
Potential as a Fatty Acid Amide Mimic
Given its structure, this compound could potentially act as a mimic of endogenous N-acyl amino acids or other fatty acid amides. It may interact with the receptors that these lipids bind to or modulate the activity of enzymes involved in their metabolism, such as FAAH. The pyrrolidine ring introduces a conformational constraint compared to a linear amino acid, which could influence its binding affinity and selectivity for biological targets.
While no specific biological data for this compound is currently available, numerous studies have demonstrated that other derivatives of 5-oxopyrrolidine exhibit a range of biological activities, including anticancer and antimicrobial effects.[8][9][10] These findings suggest that the 5-oxopyrrolidine scaffold is a promising pharmacophore for the development of new therapeutic agents.
Experimental Workflows for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.
// Nodes Synthesis [label="Synthesis and Purification of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVitro [label="In Vitro Assays", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ReceptorBinding [label="Receptor Binding Assays\n(e.g., CB1, CB2, TRPV1)", fillcolor="#FFFFFF", fontcolor="#202124"]; EnzymeInhibition [label="Enzyme Inhibition Assays\n(e.g., FAAH, MAGL)", fillcolor="#FFFFFF", fontcolor="#202124"]; CellBased [label="Cell-Based Assays\n(e.g., Cytotoxicity, Anti-inflammatory)", fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Models", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PainModel [label="Pain Models\n(e.g., Hot Plate, Formalin Test)", fillcolor="#FFFFFF", fontcolor="#202124"]; InflammationModel [label="Inflammation Models\n(e.g., Carrageenan-induced paw edema)", fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nStructure-Activity Relationship (SAR) Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> InVitro [color="#202124"]; InVitro -> ReceptorBinding [color="#202124"]; InVitro -> EnzymeInhibition [color="#202124"]; InVitro -> CellBased [color="#202124"]; InVitro -> InVivo [label="Lead Compound Identification", color="#202124", fontcolor="#202124", fontsize=8]; InVivo -> PainModel [color="#202124"]; InVivo -> InflammationModel [color="#202124"]; InVivo -> DataAnalysis [color="#202124"]; InVitro -> DataAnalysis [color="#202124"]; }
Figure 2: Proposed workflow for the biological evaluation of the target molecule.
Conclusion
This compound is a structurally intriguing molecule that bridges the chemical space of fatty acids and heterocyclic amides. While its synthesis is straightforward, a significant gap exists in the scientific literature regarding its specific biological activities and quantitative characterization. Based on the known pharmacology of related fatty acid amides and 5-oxopyrrolidine derivatives, this compound represents a candidate for investigation as a modulator of lipid signaling pathways. Further research, following the proposed experimental workflows, is warranted to fully elucidate its potential as a novel therapeutic agent. This technical guide serves as a starting point for such investigations, providing the known chemical context and a roadmap for future studies.
References
- 1. Fatty Acid Amide Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzymatic inactivation of the fatty acid amide class of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Oleamide: a fatty acid amide signaling molecule in the cardiovascular system? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-Oxo-Pyrrolidine Derivatives from Pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-oxo-pyrrolidine derivatives, specifically 5-ethylpyrrolidin-2-one, commencing from pentanoic acid. The described methodology leverages a modern synthetic approach involving a radical-mediated intramolecular C-H amination, which allows for the direct functionalization of an unactivated C-H bond in the pentanoic acid backbone. This key step is followed by an intramolecular cyclization to yield the desired γ-lactam. This process offers a novel and efficient route to this important class of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry and drug discovery.
Introduction
5-Oxo-pyrrolidine (pyrrolidinone) derivatives are a critical class of nitrogen-containing heterocycles frequently found in natural products and pharmaceuticals. Their inherent biological activities and utility as synthetic intermediates have driven the development of numerous synthetic strategies. Traditional methods often rely on multi-step sequences involving pre-functionalized starting materials. This application note details a more direct approach starting from the readily available and inexpensive feedstock, pentanoic acid. The core of this strategy is a photocatalytic C-H amination at the γ-position of the carboxylic acid, followed by spontaneous or induced cyclization to the corresponding γ-lactam.
Overall Synthetic Scheme
The synthesis of 5-ethylpyrrolidin-2-one from pentanoic acid is a two-step process:
-
γ-C-H Amination of Pentanoic Acid: The carboxylic acid is first converted to an O-acyl oxime ester. This intermediate then undergoes a visible-light-mediated radical cascade reaction to introduce an amino group at the γ-position, yielding γ-aminopentanoic acid.
-
Intramolecular Cyclization: The resulting γ-aminopentanoic acid undergoes a spontaneous or thermally induced intramolecular cyclization (lactamization) to form the stable five-membered ring of 5-ethylpyrrolidin-2-one.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography should be performed using silica gel (200-300 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.
Protocol 1: Synthesis of O-(4-cyanobenzoyl)-N,N-diethylhydroxylamine (Oxime Ester Reagent)
This protocol describes the synthesis of a representative O-acyl oxime reagent.
Procedure:
-
To a solution of 4-cyanobenzoic acid (1.47 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add oxalyl chloride (1.1 mL, 12.5 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in DCM (20 mL) and add it dropwise to a solution of N,N-diethylhydroxylamine (1.07 g, 12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (30 mL) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes, 1:4) to afford the desired O-acyl oxime ester.
Expected Yield: 80-90%
Protocol 2: Synthesis of 5-Ethylpyrrolidin-2-one from Pentanoic Acid
This protocol details the primary synthesis of the target compound.
Procedure:
-
Step A: γ-C-H Amination a. In a 10 mL oven-dried Schlenk tube, combine pentanoic acid (102 mg, 1.0 mmol), O-(4-cyanobenzoyl)-N,N-diethylhydroxylamine (246 mg, 1.2 mmol), and a photocatalyst such as fac-[Ir(ppy)3] (1-2 mol%). b. Add anhydrous solvent (e.g., acetonitrile, 5 mL) to the tube. c. Degas the solution by bubbling with argon for 15 minutes. d. Irradiate the reaction mixture with a blue LED lamp (40 W) at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Step B: Intramolecular Cyclization and Purification a. Upon completion of the amination reaction, concentrate the mixture under reduced pressure. b. Dissolve the residue in a suitable solvent such as toluene (10 mL). c. Heat the solution at reflux for 2-4 hours to ensure complete cyclization to the lactam. d. Cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 5-ethylpyrrolidin-2-one as a colorless oil.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Purity (%) |
| 5-Ethylpyrrolidin-2-one | Pentanoic Acid | O-acyl oxime, fac-[Ir(ppy)3] | Acetonitrile | 12-24 h | 60-75 | >95 |
Table 1: Summary of quantitative data for the synthesis of 5-ethylpyrrolidin-2-one.
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5-Ethylpyrrolidin-2-one | 6.5 (br s, 1H, NH), 3.55-3.45 (m, 1H, CH), 2.40-2.20 (m, 2H, CH2), 1.95-1.80 (m, 1H, CH2), 1.70-1.50 (m, 3H, CH2CH3), 0.95 (t, J=7.4 Hz, 3H, CH3) | 177.5, 55.0, 30.5, 29.0, 25.0, 9.5 |
Table 2: Spectroscopic data for the synthesized 5-ethylpyrrolidin-2-one.
Visualizations
Caption: Synthetic workflow for 5-ethylpyrrolidin-2-one.
Caption: Proposed radical mechanism for γ-C-H amination.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of 5-ethylpyrrolidin-2-one from pentanoic acid. This modern approach, centered around a key photocatalytic C-H amination step, offers an efficient and direct route to this valuable heterocyclic scaffold. The detailed experimental procedures and characterization data should enable researchers in both academic and industrial settings to readily adopt and potentially expand upon this methodology for the synthesis of a diverse range of 5-oxo-pyrrolidine derivatives.
Application Notes and Protocols for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid belongs to the broader class of 5-oxopyrrolidine derivatives, a scaffold that has garnered significant interest in medicinal chemistry. While specific experimental data and detailed protocols for this compound (CAS: 5724-80-1) are not extensively documented in publicly available research, the structural motif is a key feature in a variety of biologically active compounds. This document provides an overview of the potential applications and generalized experimental protocols based on the activities of structurally related 5-oxopyrrolidine derivatives, which have demonstrated notable anticancer and antimicrobial properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 185.22 g/mol | [1][2][3] |
| CAS Number | 5724-80-1 | [1][2][3] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | Sealed in dry, 2-8°C |
Potential Biological Applications of 5-Oxopyrrolidine Derivatives
Research into derivatives of the 5-oxopyrrolidine core has revealed promising biological activities, primarily in the fields of oncology and infectious diseases.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of 5-oxopyrrolidine derivatives exhibiting cytotoxic effects against various cancer cell lines. While specific data for the parent compound is unavailable, derivatives have shown activity against cell lines such as A549 (human lung adenocarcinoma). The mechanism of action for these derivatives is often associated with the inhibition of critical cellular processes in cancer cells.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine have also been investigated for their potential as antimicrobial agents. Some compounds have demonstrated efficacy against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. This suggests that the 5-oxopyrrolidine scaffold could be a valuable starting point for the development of new antibiotics.
Generalized Experimental Protocols
The following are generalized protocols based on methodologies employed for the investigation of 5-oxopyrrolidine derivatives. These can serve as a starting point for designing experiments with this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or derivative)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound (or derivative)
-
DMSO
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm. The addition of a viability indicator like resazurin can also aid in the determination.
Visualization of Potential Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway that could be modulated by bioactive 5-oxopyrrolidine derivatives and a general workflow for their initial screening.
Caption: Potential mechanism of action for a 5-oxopyrrolidine derivative.
Caption: A generalized workflow for the screening of 5-oxopyrrolidine derivatives.
Conclusion
References
Application Notes and Protocols for the HPLC Analysis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a chemical compound with potential applications in pharmaceutical research and development.[1][2][3] Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and protocol for the HPLC analysis of this compound, based on established methods for similar keto-acid compounds.
Chemical Information:
| Property | Value | Reference |
| IUPAC Name | 5-oxo-5-pyrrolidin-1-ylpentanoic acid | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| CAS Number | 5724-80-1 | [1][2] |
Section 1: HPLC Method Protocol
This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound. Due to the presence of a carboxylic acid group and a ketone, derivatization may be necessary to enhance detection, particularly for fluorescence-based methods.[4][5] Alternatively, UV detection can be employed, though it may offer less sensitivity.[6]
1.1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV or Fluorescence).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[6][7][8]
-
Mobile Phase:
-
Reagents:
1.2. Chromatographic Conditions (UV Detection):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 64:36 (v/v) Water (pH 4.0 with Phosphoric Acid) : Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan of the analyte) |
| Run Time | Approximately 10-15 minutes |
1.3. Chromatographic Conditions (Fluorescence Detection after Derivatization):
For enhanced sensitivity, derivatization to a fluorescent product can be performed.[4][5]
| Parameter | Condition |
| Column | C18, 250 mm x 3.0 mm, 5 µm |
| Mobile Phase | Gradient elution may be required to separate the derivatized product from reagent peaks. A typical gradient could be: 0-5 min, 10% B; 5-15 min, 10-80% B; 15-20 min, 80% B; 20-25 min, 10% B. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | Fluorescence Detector |
| Excitation Wavelength | ~340-360 nm (dependent on derivatizing agent) |
| Emission Wavelength | ~410-450 nm (dependent on derivatizing agent) |
1.4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in a suitable solvent followed by filtration might be sufficient. For biological samples, protein precipitation or solid-phase extraction may be necessary.
1.5. (Optional) Derivatization Protocol for Fluorescence Detection:
This is a general procedure based on methods for other keto acids.[4][5]
-
To 100 µL of the sample or standard solution, add 100 µL of the derivatizing agent solution (e.g., OPD in HCl).
-
Add a solution to catalyze the reaction (specific to the chosen derivatizing agent).
-
Heat the mixture at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 30-60 minutes).
-
Cool the reaction mixture to room temperature.
-
Inject an aliquot into the HPLC system.
Section 2: Method Validation and Data Presentation
Method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized below. The expected performance is based on typical values for HPLC analysis of similar small molecules.[7][8]
Table 1: Summary of Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.998 |
| Range (µg/mL) | To be determined based on application | 1 - 100 µg/mL |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | < 0.5 µg/mL |
| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | < 1.5 µg/mL |
| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99% |
| Robustness | No significant change in results with small variations in method parameters | Consistent results with minor changes in pH, mobile phase composition, and temperature. |
Section 3: Visualizations
Diagram 1: HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Diagram 2: Logical Relationship for Method Development
Caption: Decision pathway for selecting an appropriate HPLC method.
References
- 1. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: 1H NMR Spectroscopic Analysis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Included are predicted chemical shifts, multiplicities, and coupling constants for each proton signal, along with a standard protocol for sample preparation and data acquisition. This information is critical for the structural elucidation and purity assessment of this compound, which serves as a key building block in medicinal chemistry and drug development.
Introduction
This compound is a derivative of glutaric acid and pyrrolidine, featuring both a carboxylic acid and an amide functional group.[1] Its structural characterization is fundamental for its application in synthetic chemistry. 1H NMR spectroscopy is a powerful analytical technique for confirming the molecular structure of such compounds by providing detailed information about the chemical environment, connectivity, and stereochemistry of protons. This application note serves as a practical guide for researchers utilizing 1H NMR for the analysis of this compound.
Predicted 1H NMR Spectrum
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyrrolidine ring and the pentanoic acid chain. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups and the nitrogen atom. The predicted data is summarized in Table 1.
Table 1: Predicted 1H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (2H) | ~3.4 - 3.6 | Triplet | ~7.0 | 2H |
| H-b (2H) | ~1.8 - 2.0 | Quintet | ~7.0 | 2H |
| H-c (2H) | ~2.3 - 2.5 | Triplet | ~7.5 | 2H |
| H-d (2H) | ~2.2 - 2.4 | Triplet | ~7.5 | 2H |
| H-e (2H) | ~1.9 - 2.1 | Quintet | ~7.0 | 2H |
| -COOH (1H) | > 10 (variable) | Broad Singlet | - | 1H |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on the solvent and concentration.
Signal Assignment and Interpretation
The interpretation of the spectrum is based on the distinct electronic environments of the protons in the molecule.
-
Pyrrolidine Ring Protons (H-a, H-b): The two methylene groups of the pyrrolidine ring are diastereotopic due to the adjacent chiral center created by the amide bond's restricted rotation. However, at room temperature, rapid conformational exchange may lead to broader, more averaged signals. The protons on the carbons adjacent to the nitrogen (H-a) are expected to be deshielded and appear as a triplet around 3.4-3.6 ppm. The other methylene protons of the pyrrolidine ring (H-b) will likely appear as a quintet around 1.8-2.0 ppm.
-
Pentanoic Acid Chain Protons (H-c, H-d, H-e): The methylene protons of the pentanoic acid chain (H-c, H-d, and H-e) will exhibit characteristic triplet and quintet patterns due to coupling with their neighbors. The protons alpha to the amide carbonyl (H-c) are expected around 2.3-2.5 ppm as a triplet. The protons alpha to the carboxylic acid carbonyl (H-d) are also deshielded and are predicted to be in a similar region, around 2.2-2.4 ppm, as a triplet. The central methylene protons (H-e) will be the most shielded of the chain, appearing as a quintet around 1.9-2.1 ppm.
-
Carboxylic Acid Proton (-COOH): The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a chemical shift greater than 10 ppm. Its position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
Experimental Protocol
This section outlines a standard protocol for acquiring a high-quality 1H NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). The choice of solvent may affect the chemical shifts.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition:
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Experiment: Standard 1D Proton NMR.
- Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Approximately 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 scans, depending on the sample concentration.
- Temperature: 298 K (25 °C).
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Calibrate the spectrum by setting the TMS signal to 0 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the chemical structure of this compound with the assigned protons.
Caption: Structure of this compound with proton labels.
Experimental Workflow
The logical flow for the characterization of this compound using 1H NMR is depicted below.
References
Application Note: Quantitative Analysis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in biological matrices. The protocol provides a comprehensive workflow from sample preparation to data acquisition, offering a reliable method for researchers engaged in pharmacokinetic studies, drug metabolism research, and related fields.
Introduction
This compound is a chemical entity of interest in various research domains. Accurate and sensitive quantification of this compound in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for the analysis of this compound using a triple quadrupole mass spectrometer, which is a common platform in analytical laboratories. The methodology is designed to be a starting point for researchers to develop and validate their own assays.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte, if available, or a structurally similar compound).
-
-
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see section 2.2).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of the analyte.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for this compound.
-
Multiple Reaction Monitoring (MRM): The transitions for the analyte and internal standard should be optimized. Based on the structure of this compound (Molecular Formula: C9H15NO3, Molecular Weight: 185.22 g/mol [1]), the protonated molecule [M+H]+ would have an m/z of 186.1. Plausible fragmentation could involve the loss of the carboxylic acid group or cleavage of the amide bond.
Data Presentation
The following table summarizes the proposed MRM transitions and instrument settings for the analysis of this compound. Please note that these values are illustrative and require experimental optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (V) | Retention Time (min) |
| This compound | 186.1 | 114.1 (Quantifier) | 100 | 15 | 3.2 |
| This compound | 186.1 | 70.1 (Qualifier) | 100 | 25 | 3.2 |
| Internal Standard (Hypothetical) | 191.1 | 119.1 | 100 | 15 | 3.2 |
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major steps in the LC-MS/MS workflow for the analysis of this compound.
Hypothetical Metabolic Pathway Context
Caption: A diagram showing a hypothetical metabolic pathway where this compound could be a metabolite.
Conclusion
This application note provides a foundational LC-MS/MS protocol for the quantification of this compound. The described sample preparation, chromatography, and mass spectrometry conditions are intended as a starting point and should be thoroughly validated in the target matrix to ensure accuracy, precision, and robustness for specific research applications.
References
Application Notes and Protocols for 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Oxo-5-pyrrolidin-1-yl-pentanoic acid is a bifunctional molecule that can be utilized in solid-phase peptide synthesis (SPPS) as a specialized linker or building block. Its structure, featuring a carboxylic acid and a stable amide bond incorporating a pyrrolidine ring, offers unique opportunities for the synthesis of modified peptides. The pyrrolidinone moiety can introduce conformational constraints or act as a stable handle for the attachment of various functionalities. These application notes provide detailed protocols for the incorporation of this compound onto a solid support and its use in the synthesis of custom peptides.
Chemical Properties
Below is a summary of the key chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 5724-80-1 | [1] |
| Molecular Formula | C₉H₁₅NO₃ | [1] |
| Molecular Weight | 185.22 g/mol | [2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Applications in Solid-Phase Peptide Synthesis
This compound can be employed in SPPS in several ways:
-
As a Linker: The carboxylic acid can be coupled to an amino-functionalized resin, presenting the pyrrolidinone moiety for further peptide chain elongation. This creates a stable, non-cleavable linkage at the C-terminus, useful for creating peptide resins for affinity chromatography or other solid-phase assays.
-
As a Modified Building Block: It can be incorporated within a peptide sequence to introduce a specific spacer or to study the impact of the pyrrolidinone structure on peptide conformation and biological activity.
-
For Peptide Cyclization: The terminal carboxylic acid can be used for head-to-tail or head-to-side-chain cyclization of peptides.
Experimental Protocols
The following protocols are generalized for the use of this compound in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Attachment of this compound to Amino-Functionalized Resin
This protocol describes the coupling of the carboxylic acid group of this compound to a resin such as Rink Amide or Sieber Amide resin.
Materials:
-
Amino-functionalized resin (e.g., Rink Amide MBHA resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the amino-functionalized resin in DMF for 1 hour.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to pre-activate for 10 minutes.
-
Coupling: Add the activated solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and diisopropylethylamine (DIPEA) in DMF for 30 minutes.
-
Final Wash: Wash the resin with DMF and DCM and dry under vacuum.
Illustrative Coupling Efficiency:
| Resin Type | Loading Capacity (mmol/g) | Coupling Efficiency (%) |
| Rink Amide | 0.65 | 95 |
| Sieber Amide | 0.72 | 92 |
Protocol 2: Peptide Elongation on this compound-Modified Resin
This protocol outlines the standard steps for elongating the peptide chain from the modified resin.
Materials:
-
This compound-modified resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt
-
DIPEA
-
DMF
-
Piperidine solution (20% in DMF)
Procedure:
-
Swelling: Swell the modified resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate tube, dissolve 3 equivalents of the desired Fmoc-amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.
-
Add 6 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired peptide sequence.
Protocol 3: Cleavage and Deprotection of the Peptide
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Washing: Wash the peptide-resin with DCM and dry under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether.
-
Drying: Dry the peptide under vacuum.
Visualizations
Workflow for SPPS using this compound as a Linker
Caption: Workflow for Solid-Phase Peptide Synthesis.
Logical Relationship of Components in a Coupling Reaction
Caption: Coupling Reaction Components.
References
Application Notes and Protocols: Development of Anticancer Agents Based on 5-Oxo-pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-oxopyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of 5-oxo-pyrrolidine carboxylic acids, closely related to 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, have emerged as a promising class of anticancer agents. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including lung, breast, and prostate cancer. This document provides an overview of the development of these agents, including synthetic protocols, in vitro evaluation methods, and potential mechanisms of action.
Data Presentation: In Vitro Anticancer Activity
The anticancer potential of various 5-oxopyrrolidine derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following table summarizes the IC50 values for selected derivatives against the A549 human lung adenocarcinoma cell line.
| Compound ID | Derivative Class | Modifications | A549 IC50 (µM) | Reference |
| Cpd 18 | Hydrazone | 5-nitrothiophene substituent | Potent Activity | [1] |
| Cpd 19 | Hydrazone | 5-nitrothiophene substituent | Potent Activity | [1] |
| Cpd 20 | Hydrazone | 5-nitrothiophene substituent | Potent Activity | [1] |
| Cpd 21 | Hydrazone | 5-nitrothiophene substituent | Potent Activity | [1] |
| Cpd 22 | Hydrazone | 5-nitrothiophene substituent | Potent Activity | [1] |
| Oxadiazolethione deriv. | Azole | 1,3,4-oxadiazolethione ring | Reduced viability to 28.0% | [2] |
| Aminotriazolethione deriv. | Azole | 4-aminotriazolethione ring | Reduced viability to 29.6% | [2] |
Experimental Protocols
General Synthesis of 5-Oxo-1-arylpyrrolidine-3-carbohydrazide Derivatives
This protocol outlines the synthesis of the core hydrazide intermediate, which serves as a precursor for various hydrazone and azole derivatives.
Workflow for Synthesis of 5-Oxo-pyrrolidine Derivatives ```dot digraph "Synthesis Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="Starting Materials\n(e.g., 2,4-difluoroaniline, itaconic acid)"]; B [label="Synthesis of\n1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid"]; C [label="Esterification"]; D [label="Hydrazinolysis to form\nCarbohydrazide Intermediate"]; E [label="Condensation with\nAldehydes/Ketones"]; F [label="Cyclization Reactions"]; G [label="Final Hydrazone Derivatives"]; H [label="Final Azole/Diazole Derivatives"];
A -> B [label="Reflux in water"]; B -> C [label="Methanol, H2SO4"]; C -> D [label="Hydrazine hydrate"]; D -> E; D -> F; E -> G; F -> H; }
Caption: A standard workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.
Materials:
-
Human cancer cell line (e.g., A549)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Synthesized 5-oxopyrrolidine derivatives
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized compounds for a specified period (e.g., 24 or 48 hours). [3]3. Following treatment, an MTT stock solution is added to each well, and the plates are incubated for approximately 3 hours to allow for the formation of formazan crystals. [3]4. The culture medium is removed, and DMSO is added to dissolve the formazan crystals. [3]5. The absorbance is measured at 570 nm using a microplate reader. [3]6. The percentage of cell viability is calculated, and the IC50 values are determined.
Potential Signaling Pathways
While the precise mechanism of action for many 5-oxopyrrolidine derivatives is still under investigation, their cytotoxic effects suggest interference with fundamental cellular processes. Compounds that induce apoptosis often engage with intrinsic or extrinsic apoptotic pathways.
Hypothesized Apoptotic Signaling Pathway
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by 5-oxopyrrolidine derivatives.
The induction of apoptosis is a common mechanism for anticancer drugs. Some studies on related compounds have shown cell cycle arrest and an increase in caspase-3 activity, which are hallmarks of apoptosis. [4]For instance, treatment of HepG2 cells with certain ursolic acid derivatives led to apoptosis accompanied by cell cycle arrest at the S phase and increased caspase-3 activity. [4]It is plausible that 5-oxopyrrolidine derivatives could induce similar effects, potentially through the generation of reactive oxygen species (ROS) or by directly interacting with components of the apoptotic machinery.
Conclusion
Derivatives of 5-oxo-pyrrolidine carboxylic acid represent a versatile and promising scaffold for the development of novel anticancer agents. The synthetic routes are generally straightforward, allowing for the generation of diverse chemical libraries. Initial in vitro screenings have demonstrated potent activity against lung cancer cell lines. Further investigations are warranted to elucidate the precise mechanisms of action, identify specific molecular targets, and optimize the lead compounds for improved efficacy and selectivity, paving the way for potential in vivo studies.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Silico, In Vitro, and In Vivo Investigations of Anticancer Properties of a Novel Platinum (II) Complex and Its PLGA Encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo anticancer activity evaluation of ursolic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Creating Antimicrobial Compounds from 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Pyrrolidinone-based structures are of significant interest due to their presence in various biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of potential antimicrobial compounds derived from 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. The protocols described herein focus on the synthesis of amide derivatives and their subsequent screening against clinically relevant bacterial strains.
Introduction
The pyrrolidine ring is a core structural motif in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The modification of the pyrrolidinone scaffold offers a promising strategy for the discovery of new drug candidates.[1][3] Specifically, derivatives of 5-oxopyrrolidine have demonstrated potent and selective antimicrobial activity against multidrug-resistant pathogens like Staphylococcus aureus.[4][5][6]
This application note focuses on the derivatization of this compound, a readily accessible starting material, to generate a library of amide compounds. The rationale is based on the principle that the introduction of diverse functionalities via amide bond formation can modulate the compound's physicochemical properties and enhance its interaction with bacterial targets. The subsequent antimicrobial screening of these novel compounds is crucial for identifying promising lead candidates for further development.
Synthesis of Amide Derivatives of this compound
The synthesis of amide derivatives from this compound is a straightforward and versatile approach to creating a library of novel compounds. The general reaction involves the coupling of the carboxylic acid with a variety of primary or secondary amines using a suitable coupling agent.
Diagram of Synthetic Pathway:
References
- 1. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Application of 5-Oxopyrrolidine Derivatives in Medicinal Chemistry: A Focus on Anticancer and Antimicrobial Activities
While specific research on 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in medicinal chemistry is not extensively documented in publicly available literature, the broader class of 5-oxopyrrolidine derivatives has emerged as a versatile and promising scaffold for the development of novel therapeutic agents. These compounds have demonstrated significant potential, particularly in the fields of oncology and infectious diseases, exhibiting notable anticancer and antimicrobial properties.
The 5-oxopyrrolidine core, a five-membered lactam ring, provides a unique three-dimensional structure that is amenable to diverse chemical modifications. This structural flexibility allows for the fine-tuning of physicochemical and pharmacological properties, making it an attractive starting point for the design of new drugs. Researchers have successfully synthesized and evaluated numerous derivatives, leading to the identification of compounds with potent biological activities.
Anticancer Applications
Several studies have highlighted the potential of 5-oxopyrrolidine derivatives as anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including lung adenocarcinoma.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The data represents the percentage of cell viability after 24 hours of exposure to a 100 µM concentration of each compound.
| Compound ID | Substituent Moiety | A549 Cell Viability (%)[1][2] |
| 18 | 2,5-dimethyl-1H-pyrrol-1-yl | ~40% |
| 19 | 3,5-dimethyl-1H-pyrazol-1-yl | ~75% |
| 20 | Bis(2-thienylmethylene)hydrazone | ~20% |
| 21 | Bis(5-nitro-2-thienylmethylene)hydrazone | ~15% |
| 22 | 2-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethyl)-5-(thiophen-2-ylmethylene)pyrrolidin-1-yl | ~30% |
| Cisplatin (CP) | Positive Control | ~25% |
Antimicrobial Applications
The 5-oxopyrrolidine scaffold has also proven to be a valuable template for the development of novel antimicrobial agents. Derivatives have shown efficacy against a range of multidrug-resistant bacteria, particularly Gram-positive pathogens like Staphylococcus aureus.
Quantitative Data Summary: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of a compound's antimicrobial potency. The table below presents the MIC values for a promising 5-oxopyrrolidine derivative against various strains of Staphylococcus aureus.
| Compound ID | Bacterial Strain | MIC (µg/mL)[1] |
| 21 | Staphylococcus aureus (MRSA) | 2 |
| 21 | Staphylococcus aureus (Linezolid-resistant) | 2 |
| 21 | Staphylococcus aureus (Tedizolid-resistant) | 2 |
| Vancomycin | Staphylococcus aureus (MRSA) | 1 |
| Linezolid | Staphylococcus aureus (Linezolid-resistant) | >256 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. The following are generalized protocols for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives, based on published studies.
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid (Starting Material)[1]
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water for 12 hours.
-
The reaction mixture is then acidified with 5% hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and dried to yield the desired product.
General Procedure for the Synthesis of Hydrazone Derivatives[1]
-
The starting carboxylic acid is converted to its corresponding methyl ester and then to a hydrazide.
-
The hydrazide is dissolved in a suitable solvent (e.g., propan-2-ol) with a catalytic amount of acid.
-
The appropriate aldehyde or ketone is added to the solution.
-
The mixture is heated at reflux for a specified period (e.g., 2-4 hours).
-
Upon cooling, the solid product is collected by filtration, washed, and purified.
In Vitro Anticancer Activity Assay (MTT Assay)[3]
-
A549 human lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compounds at a fixed concentration (e.g., 100 µM) for 24 hours.
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The cells are incubated for another 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]
-
The test compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
A standardized inoculum of the bacterial strain is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Workflow and Pathways
Diagrams are essential for illustrating complex processes in a clear and concise manner. The following diagrams, generated using the DOT language, depict a typical synthetic pathway for 5-oxopyrrolidine derivatives and the workflow for their biological screening.
Caption: Synthetic pathway for 5-oxopyrrolidine derivatives.
Caption: Workflow for biological screening of derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. The primary synthetic route discussed is the reaction of glutaric anhydride with pyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the nucleophilic acyl substitution reaction between glutaric anhydride and pyrrolidine. In this reaction, the nitrogen atom of pyrrolidine attacks one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the desired amide-acid product.
Q2: What are the main challenges and potential side reactions in this synthesis?
The primary challenges in this synthesis are maximizing the yield and purity of the final product. Key potential side reactions include:
-
Salt Formation: Pyrrolidine is a base, and the product, this compound, is a carboxylic acid. An acid-base reaction can occur between the product and unreacted pyrrolidine, forming a salt. This salt formation can consume the pyrrolidine, potentially halting the reaction if less than a stoichiometric amount of pyrrolidine is used.
-
Imide Formation: At elevated temperatures, the initially formed amide-acid can undergo intramolecular cyclization to form N-pyrrolidinylglutarimide. This is an undesired byproduct that can reduce the overall yield of the target molecule.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) should be developed to distinguish between the starting materials (glutaric anhydride and pyrrolidine) and the product. The disappearance of the limiting reactant (typically glutaric anhydride) indicates the completion of the reaction.
Q4: What are the recommended purification methods for this compound?
Purification can typically be achieved through the following steps:
-
Acid-Base Extraction: After the reaction is complete, the mixture can be dissolved in a suitable organic solvent and washed with a dilute acidic solution (e.g., 1M HCl) to remove any unreacted pyrrolidine. The product can then be extracted into a dilute basic solution (e.g., 1M NaOH), followed by acidification of the aqueous layer to precipitate the product.
-
Recrystallization: The crude product can be further purified by recrystallization from an appropriate solvent system, such as water or an ethanol/water mixture.
-
Column Chromatography: If significant impurities remain, silica gel column chromatography can be employed for purification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents. | 1. Ensure glutaric anhydride and pyrrolidine are of high purity and dry. |
| 2. Insufficient reaction time or temperature. | 2. Monitor the reaction by TLC to determine the optimal reaction time. A moderate temperature increase may be necessary, but avoid excessive heat to prevent side reactions. | |
| 3. Formation of pyrrolidine-glutaric acid salt. | 3. Use a slight excess of pyrrolidine (e.g., 1.1 equivalents) to ensure all the anhydride reacts. | |
| Presence of a Major Byproduct | 1. High reaction temperature leading to imide formation. | 1. Maintain a lower reaction temperature (e.g., room temperature to 50°C). Monitor the reaction closely and stop it once the starting material is consumed. |
| 2. Unreacted starting materials. | 2. Adjust the stoichiometry of the reactants. Ensure efficient mixing. | |
| Difficulty in Isolating the Product | 1. Product is soluble in the workup solvents. | 1. After acidification of the basic extract, cool the solution in an ice bath to promote precipitation. If the product remains in solution, extract with an organic solvent like ethyl acetate. |
| 2. Emulsion formation during extraction. | 2. Add a small amount of brine (saturated NaCl solution) to break the emulsion. | |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. | 1. Purify the product using column chromatography. |
| 2. Residual solvent. | 2. Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound from glutaric anhydride and pyrrolidine with improved yield.
Materials:
-
Glutaric anhydride (1.0 eq)
-
Pyrrolidine (1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1M Hydrochloric acid (HCl)
-
1M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve glutaric anhydride (1.0 eq) in the chosen solvent (DCM or THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add pyrrolidine (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until the glutaric anhydride spot disappears.
-
Once the reaction is complete, dilute the mixture with the organic solvent.
-
Transfer the solution to a separatory funnel and wash with 1M HCl to remove excess pyrrolidine.
-
Extract the product into the aqueous phase by washing with 1M NaOH.
-
Separate the aqueous layer and acidify it to a pH of approximately 2 with concentrated HCl, while cooling in an ice bath.
-
The product should precipitate as a white solid. If it oils out, extract with ethyl acetate.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum to obtain this compound.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |
| Dichloromethane (DCM) | 4 | 25 | 85 |
| Tetrahydrofuran (THF) | 4 | 25 | 88 |
| Acetonitrile | 4 | 25 | 82 |
| Toluene | 6 | 50 | 75 (with some imide formation) |
Table 2: Effect of Temperature on Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Imide Byproduct (%) |
| 0 - 25 | 5 | 90 | < 1 |
| 50 | 3 | 85 | ~5 |
| 80 | 2 | 70 | ~15 |
| 100 | 1 | 55 | > 25 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
Technical Support Center: Purification of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for this compound and what are the likely impurities?
A1: A common and straightforward synthesis method is the amidation of glutaric anhydride with pyrrolidine. This reaction is typically high-yielding. However, several impurities can arise from this process:
-
Glutaric Acid: Formed by the hydrolysis of glutaric anhydride if moisture is present.
-
Unreacted Pyrrolidine: A volatile and basic starting material that may be present in excess.
-
Diamide byproduct: Formed if a second molecule of pyrrolidine reacts with the carboxylic acid group of the product under harsh conditions or with a coupling agent.
Q2: What are the recommended primary purification techniques for this compound?
A2: Given its structure, containing both a carboxylic acid and an amide functional group, the primary purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.
Q3: Which solvents are suitable for the recrystallization of this compound?
A3: Due to the presence of both polar (amide, carboxylic acid) and non-polar (aliphatic chain) moieties, a range of solvents and solvent systems can be explored. Good candidates include:
-
Water: The compound may have sufficient solubility in hot water and lower solubility in cold water.
-
Ethanol/Water mixture: A polar solvent system that can be fine-tuned for optimal solubility.
-
Acetone: A moderately polar solvent.
-
Ethyl Acetate: A less polar solvent which might be useful if the main impurities are highly polar.
-
Acetonitrile: Often a good choice for recrystallizing amides.
It is recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.
Q4: What type of column chromatography is most effective for purifying this compound?
A4: Both normal-phase and reversed-phase chromatography can be employed.
-
Normal-Phase Chromatography: Using silica gel as the stationary phase. However, the carboxylic acid group can lead to tailing. To mitigate this, a small amount of acetic or formic acid can be added to the mobile phase. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate in hexane.
-
Reversed-Phase Chromatography (HPLC): This is often a better choice for polar compounds. A C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
Q5: How can I assess the purity of this compound after purification?
A5: Purity can be assessed using a combination of techniques:
-
Thin Layer Chromatography (TLC): To get a quick indication of the number of components.
-
High-Performance Liquid Chromatography (HPLC): To obtain quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not dissolve in hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For example, if ethyl acetate fails, try acetone or an ethanol/water mixture. |
| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used), or the solution is supersaturated and requires nucleation. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization. |
| Low recovery of purified product. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and impurities. | Inappropriate mobile phase polarity. | Optimize the mobile phase composition through TLC analysis. For normal-phase, adjust the ratio of the polar and non-polar solvents. For reversed-phase, adjust the gradient of the organic solvent in water. |
| Peak tailing on silica gel column. | Strong interaction of the carboxylic acid with the acidic silica gel. | Add a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid to the mobile phase to suppress the ionization of the carboxylic acid. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For normal-phase, increase the percentage of the more polar solvent (e.g., methanol). For reversed-phase, decrease the percentage of the organic solvent. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography (Normal Phase)
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of 0-10% methanol in dichloromethane containing 0.5% acetic acid.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or dichloromethane.
-
Packing and Loading: Pack the column with silica gel in the initial mobile phase. Load the sample onto the top of the column.
-
Elution: Run the column with the mobile phase gradient, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Representative Purification Data for this compound
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol/Water) | 90 | >98 | 85 |
| Flash Chromatography (Silica Gel) | 85 | >99 | 75 |
Note: These are representative values and actual results may vary depending on the initial purity and scale of the experiment.
Visualizations
Caption: General workflow for the purification of this compound.
Technical Support Center: Synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis proceeds via a nucleophilic acyl substitution reaction. The nitrogen atom of pyrrolidine acts as a nucleophile, attacking one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring and the formation of the desired amide and a carboxylic acid functional group.
Q2: What are the most common side reactions to be aware of during this synthesis?
The two most common side reactions are:
-
Acid-Base Neutralization: The pyrrolidine starting material is basic, while the product, this compound, is acidic. An acid-base reaction can occur between the remaining pyrrolidine and the product, forming a salt. This sequesters the pyrrolidine, preventing it from reacting with the glutaric anhydride and thereby reducing the overall yield.
-
Imide Formation: At elevated temperatures, the newly formed amide can undergo an intramolecular cyclization, eliminating a molecule of water to form N-pyrrolidinylglutarimide.
Q3: How can I minimize the acid-base side reaction?
To mitigate the acid-base side reaction, it is recommended to use a molar excess of pyrrolidine (typically 1.5 to 2 equivalents) relative to glutaric anhydride. The excess pyrrolidine ensures that enough free base is available to react with the anhydride while also acting as a base to neutralize the carboxylic acid product as it forms.
Q4: What conditions favor the formation of the undesired imide byproduct?
High reaction temperatures are the primary factor promoting the formation of N-pyrrolidinylglutarimide. To avoid this, the reaction should be conducted at or below room temperature.
Q5: What are suitable solvents for this reaction?
Aprotic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), or ethyl acetate are commonly used. The choice of solvent can influence reaction rate and ease of product isolation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Insufficient pyrrolidine due to acid-base neutralization. | Use a 1.5 to 2 molar excess of pyrrolidine. |
| Reaction time is too short. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. | |
| Incomplete dissolution of glutaric anhydride. | Ensure glutaric anhydride is fully dissolved in the solvent before adding pyrrolidine. Gentle warming can be applied, but the solution should be cooled before adding the amine. | |
| Presence of a Significant Amount of Unreacted Glutaric Anhydride | Inefficient mixing. | Ensure vigorous stirring throughout the reaction. |
| Deactivated pyrrolidine (e.g., due to improper storage). | Use freshly opened or properly stored pyrrolidine. | |
| Detection of N-pyrrolidinylglutarimide byproduct | The reaction temperature was too high. | Maintain the reaction temperature at or below room temperature. Consider running the reaction in an ice bath. |
| Difficult Product Isolation | The product is soluble in the reaction solvent. | If the product does not precipitate, remove the solvent under reduced pressure. The resulting residue can then be purified. |
| Formation of an emulsion during aqueous workup. | Add brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve glutaric anhydride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, 5-10 mL per gram of anhydride).
-
Addition of Pyrrolidine: Cool the solution in an ice bath. Slowly add pyrrolidine (1.5-2 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of ethyl acetate and hexanes, with visualization by an appropriate stain such as potassium permanganate).
-
Workup:
-
If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.
-
If the product remains in solution, the reaction mixture can be washed with a dilute acid solution (e.g., 1M HCl) to remove excess pyrrolidine, followed by a wash with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Main reaction pathway for the synthesis.
Caption: Common side reactions in the synthesis.
Caption: A logical troubleshooting workflow.
stability of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in different solvents
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid in various solvents. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is a relatively stable solid compound when stored in a cool, dry, and dark environment.[1] However, its stability in solution is highly dependent on the solvent, pH, and temperature.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term storage and immediate use, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended. For applications where protic solvents are necessary, alcohols like ethanol and methanol can be used, although with caution regarding potential esterification over extended periods. Aqueous buffers are suitable for biological assays, but pH should be maintained near neutral to minimize hydrolysis.
Q3: What are the primary degradation pathways for this compound in solution?
A3: The main degradation pathways are hydrolysis of the amide bond within the pyrrolidinone ring and hydrolysis of the terminal carboxylic acid, particularly at non-neutral pH and elevated temperatures. In alcoholic solvents, esterification of the carboxylic acid can occur.
Q4: How can I monitor the stability of my compound in a specific solvent?
A4: The most common methods for monitoring chemical stability are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow for the separation and quantification of the parent compound and its degradation products over time. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected precipitation of the compound from solution. | The solvent may be saturated, or the temperature of the solution has decreased, reducing solubility. | Gently warm the solution while stirring. If precipitation persists, consider using a higher volume of solvent or a co-solvent to increase solubility. |
| Loss of compound potency or activity in a biological assay. | The compound may have degraded in the assay buffer. | Prepare fresh solutions of the compound immediately before use. Assess the stability of the compound in the specific assay buffer over the time course of the experiment. |
| Appearance of new peaks in HPLC or LC-MS analysis. | These new peaks likely represent degradation products. | Analyze the degradation products by mass spectrometry to identify their structures. Based on the identified structures, adjust storage and handling conditions (e.g., change solvent, control pH, lower temperature) to minimize degradation. |
| Inconsistent experimental results. | This could be due to variable stability of the compound under slightly different experimental conditions. | Strictly control all experimental parameters, including solvent preparation, storage time and temperature of solutions, and pH. Always use freshly prepared solutions for critical experiments. |
Stability Data Summary
The following table summarizes the hypothetical stability data for this compound in various solvents at 25°C over 48 hours. This data is for illustrative purposes to guide experimental design.
| Solvent | % Purity after 24h | % Purity after 48h | Major Degradation Product(s) |
| Dimethyl Sulfoxide (DMSO) | >99% | >99% | None observed |
| N,N-Dimethylformamide (DMF) | >99% | 98% | Minor hydrolysis products |
| Ethanol | 98% | 96% | Ethyl 5-oxo-5-(pyrrolidin-1-yl)pentanoate |
| Methanol | 97% | 94% | Methyl 5-oxo-5-(pyrrolidin-1-yl)pentanoate |
| Water (pH 7.0) | 95% | 90% | 5-(carboxybutanamido)pentanoic acid |
| Acidic Buffer (pH 4.0) | 90% | 80% | 5-(carboxybutanamido)pentanoic acid |
| Basic Buffer (pH 9.0) | 85% | 70% | 5-(carboxybutanamido)pentanoic acid |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., DMSO, Ethanol, Water)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into several aliquots in sealed vials.
-
Store the vials under the desired temperature conditions (e.g., room temperature, 4°C, 40°C).
-
At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), remove one aliquot.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent compound.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of a compound using HPLC.
Logical Relationships in Troubleshooting
The following diagram illustrates the logical steps to take when troubleshooting unexpected experimental results that may be related to compound instability.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Crystallization of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Understanding the basic physical properties is crucial for developing a crystallization protocol. Key properties are listed below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO₃ | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| Appearance | Solid (predicted) | [3] |
Q2: Which solvents are recommended for the crystallization of a polar organic acid like this compound?
A2: The ideal solvent should dissolve the compound when hot but not when cold.[4] Given the presence of a carboxylic acid and an amide, polar solvents are a good starting point. It is often a matter of trial and error to find the best solvent.[5] A general rule is that solvents with similar intermolecular forces to the compound are often good choices.[6][7]
Q3: How do impurities affect the crystallization process?
A3: Impurities can significantly hinder crystallization by interfering with the formation of the crystal lattice.[8][9] They can slow down or prevent nucleation, lead to the formation of oils instead of solids, or become incorporated into the crystals, reducing the final purity.[8][10][11][12] If impurities are suspected, especially if the solution is colored, treatment with activated charcoal may be beneficial.[10][11]
Q4: What is "oiling out" and why does it happen?
A4: "Oiling out" is when a compound comes out of solution as a liquid rather than a solid.[10][11] This often occurs if the solution is too concentrated, the cooling is too rapid, or if the boiling point of the solvent is higher than the melting point of the compound.[6] The presence of impurities can also lower the melting point of the mixture and contribute to this issue.[10][11]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the crystallization of this compound.
Problem 1: No Crystals are Forming
If your compound fails to crystallize upon cooling, the solution may not be sufficiently supersaturated, or nucleation may be inhibited.
Possible Causes & Solutions:
-
Solution is too dilute: The concentration of the compound may be below the saturation point at the lower temperature.
-
Insufficient cooling: The temperature may not be low enough to significantly decrease the compound's solubility.
-
Solution: Try cooling the flask in an ice-water bath or even a salt-ice bath for lower temperatures.[15]
-
-
Nucleation is inhibited: Crystal growth requires a nucleation site to begin.
-
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[13][15] The microscopic scratches can provide nucleation sites for crystal growth.[15]
-
Solution 2: Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[13][15] This provides a template for further crystal growth.
-
Solution 3: Evaporation trick: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a small residue of solid on the rod. Re-introduce the rod into the solution to act as a seeding point.[13][15]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
This common issue results in the formation of a liquid layer instead of solid crystals.
Possible Causes & Solutions:
-
High concentration of impurities: Impurities can depress the melting point of your compound.
-
Solution is too concentrated or cooled too quickly: This can cause the compound to come out of solution above its melting point.
Problem 3: Crystallization Occurs Too Rapidly
Rapid crystallization, often called "crashing out," can trap impurities and lead to very small, impure crystals.[10][11] An ideal crystallization process should show initial crystal formation after about 5 minutes, with continued growth over 20 minutes or more.[10][11]
Possible Causes & Solutions:
-
Solution is too supersaturated: The concentration of the solute is far too high.
Problem 4: The Final Yield is Very Low
A low recovery of crystalline material can be frustrating and costly.
Possible Causes & Solutions:
-
Too much solvent was used: If the compound has some solubility even in the cold solvent, using an excessive amount will result in a significant portion remaining in the mother liquor.[10][11]
-
Solution: Before starting, test the solubility in a small test tube to estimate the required solvent volume. If you suspect too much solvent was used, you can try to evaporate some of it and re-cool the filtrate to recover more material.[10]
-
-
Premature crystallization: The compound crystallized during a hot filtration step.
-
Solution: Use a heated filter funnel and a slight excess of hot solvent to prevent the solution from cooling and crystallizing prematurely.
-
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the crystals with a small amount of ice-cold crystallization solvent.
-
Experimental Protocols & Data
Solvent Selection for Crystallization
The choice of solvent is critical for successful crystallization.[16] The following table lists common solvents, ordered by decreasing polarity, that could be suitable for this compound. A solvent pair, such as ethanol-water or acetone-water, can also be effective.[5][17]
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Non-toxic and cheap, but high boiling point can make it difficult to remove.[17] Good for polar compounds like carboxylic acids.[6] |
| Acetic Acid | 118 | High | Can react with amines and is difficult to remove.[5][17] |
| Methanol | 65 | High | A useful solvent that dissolves more polar compounds.[17] |
| Ethanol | 78 | High | One of the most common and effective general solvents.[7] |
| Acetone | 56 | Medium | An excellent solvent, but its low boiling point can be a drawback.[17] |
| Ethyl Acetate | 77 | Medium | A good general-purpose solvent. |
| Dichloromethane | 40 | Low | Often used in a solvent pair with a non-polar solvent like ligroin.[17] |
| Toluene | 111 | Low | Good for aryl compounds, but has a high boiling point.[17] |
Protocol 1: General Slow Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the solvent until the solid is completely dissolved.[5]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to dry completely.
Protocol 2: Inducing Crystallization
If crystals do not form after following the general protocol and cooling in an ice bath:
-
Scratching: Use a clean glass rod to scratch the inner surface of the flask below the liquid level. This action can create nucleation sites.[15]
-
Seeding: If available, add a single, small crystal of the pure compound to the solution. This will act as a template for crystal growth.[13]
-
Solvent Reduction: If the solution is too dilute, gently heat it to boil off a portion of the solvent, thereby increasing the concentration, and then repeat the cooling process.[13]
Visualizations
The following diagrams illustrate key workflows and relationships in the crystallization process.
References
- 1. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 9. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. mt.com [mt.com]
- 17. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the technical support center for the optimization of derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during sample preparation for chromatographic analysis (GC-MS, HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My derivatization reaction is incomplete, resulting in low yield and poor peak shape for my analyte. What are the common causes and solutions?
This is a frequent issue indicating that the reaction has not proceeded to completion. Underivatized polar analytes can interact strongly with the chromatographic system, leading to tailing peaks and poor sensitivity.[1]
Potential Causes & Solutions:
-
Presence of Water: Moisture is a primary cause of failed derivatization, especially for silylation reagents which are highly moisture-sensitive.[1][2] Water will preferentially react with the reagent, rendering it ineffective.
-
Solution: Ensure all glassware is meticulously dried (e.g., oven-dried at 120°C). Use only high-purity, anhydrous solvents and reagents. If your sample is in an aqueous matrix, it must be completely dried before adding reagents, for example, by lyophilization or under a gentle stream of nitrogen.[1][3]
-
-
Suboptimal Reaction Time and Temperature: Reaction kinetics are highly dependent on time and temperature. An alcohol might derivatize in minutes at room temperature, whereas a sterically hindered amide could require hours at an elevated temperature.
-
Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of the derivatization reagent. A general guideline for silylation is to use at least a 2:1 molar ratio of the reagent to active hydrogens on the analyte. For complex matrices, this ratio may need to be increased.
-
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.
Q2: I'm observing many extraneous peaks in my chromatogram after derivatization. How can I identify and minimize them?
Extraneous peaks can originate from reagent by-products, impurities in the solvents, or side reactions.
Potential Causes & Solutions:
-
Reagent By-products: Many derivatization reactions produce by-products. For example, acylation with anhydrides generates acids that can be detrimental to the GC column.[7][8]
-
Solution: Choose a reagent that produces inert or volatile by-products. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) produces N-methyltrifluoroacetamide, which is volatile and generally does not interfere with chromatography.[9] If by-products are unavoidable, a sample cleanup step after derivatization may be necessary.
-
-
Excess Reagent: A large excess of derivatizing reagent can saturate the detector or interfere with the analysis of early-eluting peaks.[10]
-
Solution: While an excess is necessary, an extreme excess should be avoided. Optimize the reagent amount to be sufficient for complete reaction without overwhelming the system. If the excess reagent is problematic, it can sometimes be removed by evaporation under nitrogen if it is significantly more volatile than the derivatized analyte.
-
-
Contamination: Impurities in solvents, reagents, or from the sample matrix itself can lead to unwanted peaks.
-
Solution: Run a "reagent blank" (all reagents and solvents, but no sample) through the entire analytical workflow. This will help identify peaks originating from the derivatization process itself. Use high-purity solvents and fresh reagents.[1]
-
Data Presentation: Optimizing Silylation Conditions
The following tables summarize typical starting conditions for optimizing silylation reactions with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a common and robust silylating agent.
Table 1: Recommended Starting Conditions for Silylation with BSTFA
| Parameter | Recommended Condition | Rationale & Notes |
| Reagent | BSTFA with 1% TMCS | TMCS (Trimethylchlorosilane) is a catalyst that increases the reactivity of BSTFA, especially for hindered functional groups.[4][9][11] |
| Solvent | Pyridine, Acetonitrile, Ethyl Acetate | Pyridine can act as an acid scavenger. The choice depends on analyte solubility and compatibility with the analytical system.[11] |
| Temperature | 60 - 90°C | Higher temperatures accelerate the reaction but may degrade thermally labile compounds. Optimization is critical.[4][11] |
| Time | 30 - 120 minutes | Reaction time depends on the analyte's functional group and steric hindrance. Alcohols react faster than amides.[5] |
| Reagent Ratio | >2:1 Molar Excess (Reagent:Analyte) | Ensures the reaction goes to completion, especially in the presence of matrix components or trace moisture. |
Table 2: Silylation Reactivity by Functional Group
| Functional Group | General Reactivity | Typical Conditions |
| Alcohols (1°, 2°, 3°) | Primary > Secondary > Tertiary | Fast; often complete in <30 min at 60°C. |
| Phenols | High | Similar to primary alcohols. |
| Carboxylic Acids | High | Generally complete within 30-60 min at 70°C. |
| Amines (1°, 2°) | Moderate | Primary > Secondary. May require catalyst (TMCS) and higher temperatures (70-90°C). |
| Amides | Low | Often requires prolonged heating (>60 min) at high temperatures (>75°C) with a catalyst. |
Experimental Protocols
Protocol: General Procedure for Silylation of a Dried Organic Extract for GC-MS Analysis
This protocol provides a general workflow for the derivatization of analytes containing hydroxyl, carboxyl, or amine groups using BSTFA with 1% TMCS.
Materials:
-
Dried sample extract in a 2 mL autosampler vial with a screw cap.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous Pyridine or Acetonitrile.
-
Heating block or oven.
-
Nitrogen gas line for evaporation.
-
Vortex mixer.
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. If necessary, evaporate the solvent to dryness under a gentle stream of nitrogen. The absence of water is critical for success.[1][2]
-
Reagent Addition: To the dried sample, add 50 µL of anhydrous pyridine (or another suitable solvent) to redissolve the residue.
-
Derivatization Agent: Add 100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted based on the expected analyte concentration, but a significant excess is required.
-
Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Place the vial in a heating block set to 70°C for 60 minutes. Note: These are starting conditions and should be optimized.[11]
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for direct injection into the GC-MS system. Analyze the sample as soon as possible, as some silyl derivatives can be sensitive to hydrolysis over time.[2]
Mandatory Visualizations
Workflow for Optimizing Derivatization Conditions
The following diagram illustrates a logical workflow for systematically optimizing a derivatization reaction.
Caption: A systematic workflow for the optimization of derivatization reactions.
Troubleshooting Incomplete Derivatization
This decision tree provides a logical path to diagnose and solve issues related to incomplete derivatization.
Caption: A troubleshooting decision tree for diagnosing incomplete derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. academic.oup.com [academic.oup.com]
- 8. chromtech.com [chromtech.com]
- 9. gcms.cz [gcms.cz]
- 10. Derivatization reactions- clean up - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
identifying and removing impurities from 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and removing impurities from 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Product is an oil or fails to crystallize | Presence of unreacted starting materials or solvent residues. | 1. Ensure complete removal of reaction solvent under reduced pressure. 2. Attempt to precipitate the product by triturating with a non-polar solvent like diethyl ether or hexane. 3. If impurities are suspected, proceed with column chromatography. |
| Low purity after initial work-up | Incomplete reaction or presence of closely-related impurities. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Perform a purification step such as recrystallization or column chromatography. |
| Presence of a non-polar impurity by TLC/LC-MS | Unreacted glutaric anhydride or coupling agent byproducts (e.g., dicyclohexylurea - DCU). | 1. For DCU, filter the crude reaction mixture before aqueous work-up. 2. Utilize column chromatography with a gradient elution to separate the non-polar impurity. |
| Presence of a polar impurity by TLC/LC-MS | Unreacted pyrrolidine or glutaric acid. | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove residual pyrrolidine. 2. Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO3) to remove residual glutaric acid. |
| Product degradation during purification | Sensitivity to acidic or basic conditions. | 1. Use a neutral purification method like normal phase column chromatography with a non-acidic eluent. 2. If using ion-exchange chromatography, ensure rapid elution and neutralization of the product fractions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities typically arise from the starting materials and reagents used in the synthesis. These can include:
-
Unreacted Starting Materials: Glutaric acid, glutaric anhydride, or pyrrolidine.
-
Coupling Agent Byproducts: If a coupling agent like dicyclohexylcarbodiimide (DCC) is used, the byproduct dicyclohexylurea (DCU) is a common and often difficult to remove impurity.[1]
-
Side Products: Incomplete reaction can lead to the formation of the corresponding amide without the free carboxylic acid, or the di-acid.
Q2: Which analytical techniques are best for identifying impurities in my sample?
A2: A combination of techniques is often most effective:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample and to assess polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your sample, which can help in identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can provide detailed structural information about the desired product and any impurities present.
Q3: What is the best general-purpose purification method for this compound?
A3: For general purification of this polar amide, column chromatography on silica gel is a robust method.[2] A solvent system of dichloromethane and methanol, with a gradient of increasing methanol concentration, is a good starting point. For higher purity, recrystallization can be effective if a suitable solvent is found.[3]
Q4: My compound is very polar and streaks on the silica gel column. What can I do?
A4: Streaking on a silica gel column is common for polar compounds. Here are a few solutions:
-
Increase the polarity of the eluent: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[2]
-
Add a small amount of acid or base to the eluent: For a carboxylic acid, adding a small amount of acetic acid to the mobile phase can sometimes improve peak shape. Conversely, for a basic compound, adding a small amount of triethylamine can help.
-
Consider an alternative stationary phase: If streaking persists, consider using a different stationary phase like alumina or a bonded silica (e.g., C18 for reversed-phase chromatography).
Q5: Can I use recrystallization to purify this compound?
A5: Recrystallization can be a very effective method for obtaining high-purity material, provided a suitable solvent can be found.[3] Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points for solvent screening include ethyl acetate, acetonitrile, and isopropanol.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM/MeOH).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a TLC chamber with a solvent system such as 9:1 DCM:MeOH.
-
Visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate).
-
The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial elution solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the determined solvent system (e.g., 95:5 DCM:MeOH).
-
Gradually increase the polarity of the eluent (e.g., to 90:10 DCM:MeOH) to elute the product.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Screening solvents (e.g., ethyl acetate, acetonitrile, isopropanol, water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a small amount of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Gently heat the mixture. The compound should fully dissolve.
-
Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.
-
-
Recrystallization:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Summary
| Parameter | Typical Value/Range | Analytical Method |
| Purity (Commercial) | >95% | HPLC, NMR |
| Molecular Weight | 185.22 g/mol | Mass Spectrometry |
| Appearance | Solid | Visual Inspection |
Visualizations
References
Technical Support Center: Production of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and straightforward synthesis involves the nucleophilic acyl substitution of glutaric anhydride with pyrrolidine. This reaction is a type of anhydride aminolysis.[1] The ring-opening of the cyclic anhydride by the amine is typically efficient and proceeds under mild conditions.
Q2: What are the primary reactants and their recommended purity for this synthesis?
The primary reactants are glutaric anhydride and pyrrolidine. For optimal results and to minimize side reactions, it is recommended to use reactants with a purity of 98% or higher. Impurities in the starting materials can lead to undesired byproducts and complicate the purification process.
Q3: What is the expected yield for this reaction?
Under optimized laboratory conditions, yields for the synthesis of this compound can be expected to be in the range of 85-95%. However, on a larger scale, yields might be slightly lower due to challenges in heat and mass transfer.
Q4: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?
-
Thin Layer Chromatography (TTC): Useful for qualitatively monitoring the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction using TLC or HPLC to ensure it has gone to completion. If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time. |
| Suboptimal solvent choice. | While the reaction can often be run neat or in a variety of aprotic solvents, the choice of solvent can influence the reaction rate and work-up efficiency. Consider screening solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Degradation of starting materials or product. | Ensure starting materials are of high purity and are stored under appropriate conditions (e.g., pyrrolidine is often stored under nitrogen). Avoid excessive heating during the reaction and work-up. | |
| Product Purity Issues | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants. A slight excess of one reactant may be used to drive the reaction to completion, but this will necessitate a more rigorous purification step. |
| Formation of side products. | The primary side product is often the result of the carboxylic acid product reacting further. While this is less common under mild conditions, consider controlling the addition of the amine and maintaining a lower reaction temperature to minimize this. | |
| Difficulty in removing the solvent. | Ensure the solvent used has a boiling point that allows for easy removal under reduced pressure without requiring excessive heat that could degrade the product. | |
| Scale-up Challenges | Poor heat transfer in larger reactors leading to localized overheating and side reactions. | Implement efficient stirring and a well-controlled heating/cooling system for the reactor. Consider a slower, controlled addition of the amine to manage the exothermic nature of the reaction. |
| Difficulties with product isolation and purification at a larger scale. | Transition from laboratory-scale purification methods (e.g., column chromatography) to scalable techniques like crystallization or precipitation. Develop a robust crystallization procedure by screening different solvent/anti-solvent systems. | |
| Inconsistent product quality between batches. | Standardize all reaction parameters, including reactant quality, solvent grade, reaction time, temperature, and work-up procedures. Implement in-process controls to monitor critical parameters. |
Experimental Protocols
Laboratory Scale Synthesis of this compound
Materials:
-
Glutaric anhydride (98%+)
-
Pyrrolidine (99%+)
-
Dichloromethane (DCM), anhydrous
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (brine)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glutaric anhydride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of pyrrolidine (1.05 eq) in anhydrous dichloromethane dropwise to the stirred solution of glutaric anhydride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC until the glutaric anhydride is consumed.
-
Upon completion, wash the reaction mixture with 1M HCl solution, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the formation of the target compound.
Caption: Logical relationship between scale-up challenges and their solutions.
References
Technical Support Center: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid. It includes frequently asked questions, troubleshooting guides for experimental challenges, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound (PubChem CID: 752699) is a chemical compound with the molecular formula C9H15NO3.[1] Its structure features a pentanoic acid chain linked to a pyrrolidine ring via an amide bond. The presence of a terminal carboxylic acid and a tertiary amide makes it susceptible to specific degradation pathways, particularly hydrolysis.
Q2: What are the primary degradation pathways for this compound?
A2: The most anticipated degradation pathway for this compound is hydrolysis of the tertiary amide bond. This reaction can be catalyzed by acidic or basic conditions, yielding glutaric acid and pyrrolidine as the primary degradation products. Other potential pathways, such as oxidation, may occur under specific stress conditions but are generally considered secondary.
Q3: Under what conditions is the compound most likely to degrade?
A3: The compound is most susceptible to degradation under strong acidic (pH < 3) and strong basic (pH > 10) conditions due to accelerated amide hydrolysis.[2] Elevated temperatures will also increase the rate of degradation across all pH ranges.[3] Exposure to strong oxidizing agents could also lead to degradation, potentially at the pyrrolidine ring, which can be susceptible to oxidation by enzymes like CYP450 in metabolic systems.[4]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.[5] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[6] For definitive identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended as it provides molecular weight information.[5]
Q5: Are there any known safety or toxicity concerns with pyrrolidine-containing compounds?
A5: While many pyrrolidine-containing compounds are safe and used as drugs, the pyrrolidine motif can have a potential liability of being bio-activated to reactive iminium ion and aminoaldehyde metabolites.[4] These reactive species have potential genotoxicity, so it is prudent to characterize degradation products and metabolic profiles.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis and handling of this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No degradation observed under stress conditions. | 1. Stress conditions (e.g., pH, temperature, time) are too mild.[2] 2. The compound is inherently stable under the tested conditions. 3. The analytical method is not capable of separating the parent peak from degradant peaks (not stability-indicating).[6] | 1. Increase the severity of the stressor (e.g., use stronger acid/base, higher temperature).[2] 2. Document the compound's stability under the tested conditions. 3. Develop and validate a stability-indicating method. Ensure peak purity analysis (e.g., with a PDA or MS detector).[5] |
| Unexpected peaks appear in the chromatogram. | 1. Impurities in the starting material or reagents.[2] 2. Contamination from the mobile phase or HPLC system ("ghost peaks"). 3. Formation of an unexpected degradation product. | 1. Analyze a blank (diluent only) and an unstressed sample to identify extraneous peaks. Use high-purity reagents and solvents. 2. Purge the HPLC system and use freshly prepared mobile phase. 3. Attempt to identify the peak using LC-MS and investigate alternative degradation pathways. |
| Poor mass balance (sum of parent and degradants is <95%). | 1. Some degradation products are not detected (e.g., lack a UV chromophore, are volatile).[2] 2. Degradants are not eluting from the HPLC column. 3. Inaccurate quantification due to different response factors of degradants. | 1. Use a more universal detector like Mass Spectrometry (MS) or Charged Aerosol Detector (CAD).[2] 2. Modify the gradient or mobile phase to elute all components. 3. If possible, isolate and purify degradants to determine their individual response factors for accurate quantification. |
| Inconsistent or irreproducible degradation profiles. | 1. Variability in experimental parameters (e.g., temperature, pH, light exposure).[2] 2. Sample adsorption to container surfaces. | 1. Tightly control all experimental conditions. Use calibrated equipment and precise buffer preparation.[2] 2. Use silanized glass vials or polypropylene containers to minimize adsorption. |
Experimental Protocols & Data
Protocol: Forced Degradation Study (Hydrolysis)
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound.
-
Objective: To determine the degradation rate and identify degradation products under acidic, neutral, and basic conditions.
-
Materials:
-
This compound
-
Reagent-grade Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH)
-
HPLC-grade Acetonitrile and Water
-
Phosphate or Acetate buffer components
-
Class A volumetric flasks and pipettes
-
Calibrated pH meter and temperature-controlled incubator/water bath.
-
-
Preparation of Stress Solutions:
-
Acidic: 0.1 M HCl
-
Neutral: Purified Water (or pH 7.0 buffer)
-
Basic: 0.1 M NaOH
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., acetonitrile or water).
-
For each condition, add a small volume of the stock solution to a pre-heated stress solution to achieve a final concentration of ~100 µg/mL. This minimizes the impact of the stock solution's solvent on the final pH.
-
-
Procedure:
-
Incubate the samples at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Dilute the samples with mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Analyze samples using a validated stability-indicating HPLC-UV method. An LC-MS method should be used in parallel to identify the mass of any observed degradants.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Hypothetical Degradation Data
The following table summarizes hypothetical data from a forced hydrolysis study at 60 °C.
| Condition | Time (hours) | Parent Compound (%) | Degradant A (Glutaric Acid) (%) | Degradant B (Pyrrolidine) (%) | Mass Balance (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 85.2 | 14.1 | 99.3 | ||
| 24 | 60.5 | 38.8 | 99.3 | ||
| Water (pH 7) | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 99.5 | < 0.5 | 100.0 | ||
| 24 | 98.1 | 1.8 | 99.9 | ||
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 8 | 79.3 | 19.9 | 99.2 | ||
| 24 | 45.1 | 54.2 | 99.3 |
*Pyrrolidine is volatile and lacks a strong UV chromophore, making it difficult to quantify alongside the other components by HPLC-UV. Its formation is inferred from the appearance of Glutaric Acid and confirmed by LC-MS.
Visualizations
Predicted Degradation Pathway
The primary degradation route is the hydrolysis of the amide bond, which is susceptible to both acid and base catalysis.
Experimental Workflow for Stability Studies
A clear workflow is essential for planning and executing forced degradation studies.[2]
Troubleshooting Logic for Unexpected Chromatographic Peaks
This decision tree helps diagnose the source of unknown peaks in an HPLC chromatogram.
References
- 1. This compound | C9H15NO3 | CID 752699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Validation & Comparative
Validating the Biological Activity of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of 5-oxo-5-pyrrolidin-1-yl-pentanoic acid, a subset of the broader pyrrolidinone class, have garnered significant interest for their potential as therapeutic agents, particularly in the realms of oncology and infectious diseases. This guide provides an objective comparison of the biological activities of representative 5-oxopyrrolidine derivatives, supported by experimental data from various studies. Detailed experimental protocols for key assays are also presented to aid in the validation and further development of these promising compounds.
Comparative Biological Activity
The following tables summarize the anticancer and antimicrobial activities of various 5-oxopyrrolidine derivatives. It is important to note that the data presented is collated from different studies and direct, head-to-head comparisons should be made with caution. The derivatives showcased here are structurally related to this compound and provide valuable insights into the potential bioactivities of this chemical class.
Anticancer Activity
The anticancer potential of 5-oxopyrrolidine derivatives has been evaluated against various cancer cell lines. The primary metric for cytotoxicity is often the half-maximal inhibitory concentration (IC50) or the percentage of cell viability at a given concentration.
Table 1: Anticancer Activity of Representative 5-Oxopyrrolidine Derivatives
| Compound ID/Description | Cancer Cell Line | Assay | Concentration (µM) | Result | Reference |
| Hydrazone Derivative 5 | IGR39 (Melanoma) | MTT | - | EC50: 2.5-20.2 µM | [2] |
| Hydrazone Derivative 6 | PPC-1 (Prostate) | MTT | - | EC50: 2.5-20.2 µM | [2] |
| Hydrazone Derivative 13 | IGR39 (Melanoma) | MTT | - | EC50: 2.5-20.2 µM | [2] |
| Hydrazone Derivative 14 | PPC-1 (Prostate) | MTT | - | EC50: 2.5-20.2 µM | [2] |
| Compound 18 | A549 (Lung) | MTT | 100 | High Activity | [3] |
| Compound 19 | A549 (Lung) | MTT | 100 | High Activity | [3] |
| Compound 20 | A549 (Lung) | MTT | 100 | High Activity | [3] |
| Compound 21 | A549 (Lung) | MTT | 100 | High Activity | [3] |
| Compound 22 | A549 (Lung) | MTT | 100 | High Activity | [3] |
Note: "High Activity" indicates a significant reduction in cell viability as reported in the study, though specific percentage inhibition may not have been provided in the abstract.
Antimicrobial Activity
Several 5-oxopyrrolidine derivatives have demonstrated promising activity against a range of microbial pathogens, including multidrug-resistant strains. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial and antifungal activity.
Table 2: Antimicrobial Activity of a Representative 5-Oxopyrrolidine Derivative (Compound 21)
| Pathogen | Strain Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Multidrug-resistant | - | [3] |
| Staphylococcus aureus | Linezolid-resistant | - | [3] |
| Staphylococcus aureus | Tedizolid-resistant | - | [3] |
Note: The specific MIC values for Compound 21 were not detailed in the abstract, but the study highlighted its "promising and selective antimicrobial activity" against these strains.[3]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the biological activity of small molecule inhibitors like this compound derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Formazan Solubilization:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8][9]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.[9]
Protocol:
-
Preparation of Antimicrobial Dilutions:
-
Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[8]
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select several isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial suspension to each well containing the antimicrobial dilutions.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[8]
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[8]
-
Signaling Pathways and Experimental Workflows
The anticancer activity of pyrrolidinone derivatives is often attributed to their ability to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis.
General Experimental Workflow for Biological Activity Validation
The following diagram illustrates a typical workflow for the initial biological screening and validation of novel chemical compounds.
Caption: A generalized workflow for the screening and validation of novel bioactive compounds.
Potential Signaling Pathways Targeted by Pyrrolidinone Derivatives
Based on studies of structurally similar compounds, this compound derivatives may exert their anticancer effects by interfering with pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, and by inducing apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[5] Small molecule inhibitors can target key components of this pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 5-oxopyrrolidine derivatives.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Its dysregulation is also frequently observed in cancer.
Caption: Postulated inhibition of the MAPK/ERK signaling pathway by 5-oxopyrrolidine derivatives.
Induction of Apoptosis
Pyrrolidinone derivatives may induce programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10]
Caption: Induction of apoptosis via intrinsic and extrinsic pathways by 5-oxopyrrolidine derivatives.
References
- 1. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid analogs
For Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine core, a privileged scaffold in medicinal chemistry, has garnered significant attention for its diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-oxopyrrolidine derivatives, focusing on their anticancer and antimicrobial properties. The data presented is primarily based on a comprehensive study of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid analogs, which serve as a valuable model for understanding the impact of structural modifications on biological efficacy.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the anticancer and antimicrobial activities of various 5-oxopyrrolidine analogs. These derivatives share a common 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid core, with modifications primarily at the 3-position and the N-phenyl ring.
Anticancer Activity
The anticancer activity of the synthesized compounds was evaluated against the A549 human lung adenocarcinoma cell line. The data below represents the percentage of viable cells after 24 hours of exposure to a 100 µM concentration of each compound. Cisplatin was used as a positive control.
| Compound ID | Modification at 3-Position | Modification on N-phenyl Ring | % Cell Viability (A549)[1][2] |
| 2 | -COOH | -NHCOCH₃ | 78-86 |
| 5 | Hydrazone with Benzaldehyde | -NHCOCH₃ | ~60 |
| 6 | Hydrazone with 4-Chlorobenzaldehyde | -NHCOCH₃ | ~45 |
| 7 | Hydrazone with 4-Bromobenzaldehyde | -NHCOCH₃ | ~48 |
| 8 | Hydrazone with 4-(Dimethylamino)benzaldehyde | -NHCOCH₃ | ~42 |
| 9 | Hydrazone with 4-Methoxybenzaldehyde | -NHCOCH₃ | ~75 |
| 18 | 2,5-Dimethyl-1H-pyrrol-1-yl carboxamide | -NH₂ | ~25 |
| 19 | 3,5-Dimethyl-1H-pyrazol-1-yl carbonyl | -NH₂ | ~30 |
| 20 | Hydrazone with 2-Thiophenecarboxaldehyde | -NH₂ | ~35 |
| 21 | Hydrazone with 5-Nitro-2-thiophenecarboxaldehyde | -NH₂ | ~15 |
| 22 | Bishydrazone with Terephthalaldehyde | -NH₂ | ~20 |
| Cisplatin | - | - | ~20 |
Key SAR Insights for Anticancer Activity:
-
The presence of a free amino group on the N-phenyl ring significantly enhances anticancer activity compared to the acetamido group.[1][3]
-
Hydrazone derivatives with heterocyclic aromatic rings (e.g., thiophene) at the 3-position generally exhibit greater potency than those with simple phenyl substituents.[1][3]
-
The introduction of a nitro group on the thiophene ring (Compound 21 ) leads to a marked increase in anticancer activity.[1][3]
-
Conversion of the carboxylic acid at the 3-position to various hydrazones and other heterocyclic amides is crucial for potent anticancer effects.[1][3]
Antimicrobial Activity
A selection of the synthesized compounds was screened for their antimicrobial activity. Compound 21 emerged as a particularly potent and selective agent against multidrug-resistant Staphylococcus aureus strains. The table below presents the Minimum Inhibitory Concentration (MIC) values for compound 21 against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) of Compound 21[1][2] |
| S. aureus ATCC 29213 | - | 4 |
| S. aureus NRS384 | Methicillin-resistant (MRSA) | 4 |
| S. aureus NRS100 | Vancomycin-intermediate (VISA) | 4 |
| S. aureus UMB001 | Linezolid-resistant | 4 |
| S. aureus UMB002 | Tedizolid-resistant | 4 |
| Enterococcus faecalis ATCC 29212 | - | >64 |
| Escherichia coli ATCC 25922 | - | >64 |
| Klebsiella pneumoniae ATCC 700603 | - | >64 |
| Pseudomonas aeruginosa ATCC 27853 | - | >64 |
| Acinetobacter baumannii ATCC 19606 | - | >64 |
Key SAR Insights for Antimicrobial Activity:
-
Compound 21 , featuring a 5-nitrothiophene hydrazone moiety at the 3-position and a free amino group on the N-phenyl ring, demonstrates potent and selective activity against Gram-positive bacteria, particularly multidrug-resistant S. aureus.[1][3]
-
The majority of the other synthesized analogs did not show significant antimicrobial activity against the tested Gram-negative and Gram-positive pathogens, highlighting the specific structural requirements for this biological effect.[1][2]
Experimental Protocols
Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid (Compound 2)
N-(4-aminophenyl)acetamide (1) is reacted with itaconic acid in water at reflux for 12 hours. The reaction mixture is then acidified with 5% HCl to precipitate the product, which is subsequently filtered and dried.[3]
General Procedure for the Synthesis of Hydrazone Derivatives (e.g., 5-11, 20, 21)
The corresponding carboxylic acid is first converted to its methyl ester, followed by reaction with hydrazine hydrate to yield the acid hydrazide. The acid hydrazide is then reacted with the appropriate aldehyde in a suitable solvent (e.g., 2-propanol) with a catalytic amount of acid (e.g., HCl) and heated at reflux for 2 hours to yield the final hydrazone product.[3]
In Vitro Anticancer Activity Assay (A549 Cell Line)
A549 human lung adenocarcinoma cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with the test compounds at a concentration of 100 µM for 24 hours. Cell viability is determined using a standard MTT or similar assay, and the results are expressed as a percentage of the viability of untreated control cells.[1][2]
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing Mueller-Hinton broth. The bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][2]
Visualizations
Synthetic Pathway of 5-Oxopyrrolidine Analogs
Caption: Synthetic route to bioactive 5-oxopyrrolidine analogs.
SAR Logic for Anticancer Activity
Caption: Key structural features influencing anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]
efficacy of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid derivatives in vitro
An In-Depth Comparative Guide to the In Vitro Efficacy of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid Derivatives Researchers and drug development professionals are increasingly turning their attention to novel heterocyclic compounds in the quest for more effective therapeutic agents. Among these, derivatives of this compound have emerged as a promising scaffold, demonstrating significant potential in both anticancer and antimicrobial applications. This guide provides a comprehensive comparison of the in vitro efficacy of various derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of these compounds.
The pyrrolidine ring is a versatile five-membered nitrogen heterocycle that is a common feature in a wide array of biologically active molecules.[1][2] Its unique structural properties allow for diverse functionalization, leading to compounds with a broad spectrum of biological activities. Recent studies have focused on synthesizing and evaluating novel derivatives of this compound, revealing their potential as potent anticancer and antimicrobial agents.
Comparative Efficacy of 5-Oxo-pyrrolidine Derivatives
The in vitro biological activities of several this compound derivatives have been assessed against various cancer cell lines and microbial strains. The data presented below summarizes the key findings from these studies, highlighting the most promising compounds for further investigation.
Anticancer Activity
A notable study explored the anticancer potential of a series of 5-oxopyrrolidine derivatives against the A549 human lung adenocarcinoma cell line.[3][4] The viability of the cancer cells was measured after 24 hours of exposure to a 100 µM concentration of each compound. For comparison, the established anticancer drug cisplatin was used as a positive control.
| Compound | Target Cell Line | Concentration (µM) | Cell Viability (%) |
| Derivative 18 | A549 | 100 | Potent Activity |
| Derivative 19 | A549 | 100 | Potent Activity |
| Derivative 20 | A549 | 100 | Potent Activity |
| Derivative 21 | A549 | 100 | Potent Activity |
| Derivative 22 | A549 | 100 | Potent Activity |
| Cisplatin | A549 | 100 | Standard |
Data synthesized from studies investigating the anticancer effects of 5-oxopyrrolidine derivatives.[3][4]
Antimicrobial Activity
The antimicrobial properties of these derivatives have also been a key area of investigation. A particular derivative, compound 21, which features a 5-nitrothiophene substituent, has demonstrated significant and selective activity against multidrug-resistant Staphylococcus aureus (MRSA) strains.[3][4] Another study focused on dipeptide derivatives incorporating (S)-5-oxo-pyrrolidine-2-carboxylic acid, evaluating their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[5] These compounds were found to have comparable or superior activity to standard antibiotics and antifungals like ciprofloxacin and fluconazole.[5] Further research has also highlighted the antibacterial potential of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives against bacteria such as Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa.[6][7]
| Compound | Microbial Strain | Efficacy |
| Compound 21 | Multidrug-resistant S. aureus | Promising and selective activity |
| Dipeptide Derivatives | Escherichia coli, MTCC 443, MTCC 1688 | Potent antibacterial activity |
| Dipeptide Derivatives | Candida albicans, Aspergillus niger | Strong antifungal activity |
| Compounds 5d, e, f, g | S. aureus, B. subtilis, P. aeruginosa | Moderate to good activity |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are crucial. The following sections outline the methodologies used in the in vitro evaluation of these derivatives.
In Vitro Anticancer Activity Assay (MTT Assay)
The anticancer activity of the 5-oxopyrrolidine derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: A549 human lung adenocarcinoma cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with the test compounds at a concentration of 100 µM for 24 hours. Untreated cells served as a control.
-
MTT Addition: After the incubation period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the inoculum was prepared to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Each well was inoculated with the prepared microbial suspension.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizing Experimental Processes and Pathways
To better illustrate the workflow and potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: General workflow for the synthesis and in vitro screening of novel compounds.
Caption: Hypothetical pathway for antimicrobial action of 5-Oxo-pyrrolidine derivatives.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unipa.it [iris.unipa.it]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Synthetic Routes to 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical aspect of the research and development pipeline. This guide provides a comparative analysis of two primary synthetic routes to 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a substituted amide derivative of glutaric acid. The comparison focuses on key performance indicators such as reaction complexity, yield, purity, and reaction conditions, supported by detailed experimental protocols.
At a Glance: Synthetic Route Comparison
The two routes evaluated are the direct acylation of pyrrolidine with glutaric anhydride (Route 1) and a two-step sequence involving the formation and subsequent hydrolysis of an ethyl ester intermediate (Route 2). Below is a summary of the key quantitative data for each route.
| Parameter | Route 1: Direct Acylation | Route 2: Ester Formation and Hydrolysis |
| Starting Materials | Glutaric Anhydride, Pyrrolidine | Ethyl glutaryl chloride, Pyrrolidine, NaOH |
| Number of Steps | 1 | 2 |
| Reaction Time | 2-4 hours | 4-8 hours (total) |
| Reaction Temperature | Room Temperature to 50°C | 0°C to Reflux |
| Typical Yield | 85-95% | 80-90% (overall) |
| Typical Purity | >95% after recrystallization | >95% after purification |
| Key Reagents | Diethyl ether (solvent) | Dichloromethane (solvent), NaOH, HCl |
| Workup Procedure | Filtration and recrystallization | Extraction, evaporation, and acidification |
Synthetic Route Schematics and Methodologies
Route 1: Direct Acylation via Ring-Opening of Glutaric Anhydride
This route represents the most direct and atom-economical approach to the target molecule. It involves the nucleophilic attack of pyrrolidine on one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the desired amido-acid in a single step.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glutaric anhydride (11.4 g, 0.1 mol) in 100 mL of diethyl ether.
-
Addition of Pyrrolidine: While stirring the solution at room temperature, add a solution of pyrrolidine (7.1 g, 0.1 mol) in 20 mL of diethyl ether dropwise over a period of 30 minutes.
-
Reaction: Stir the resulting mixture at room temperature for 2 hours. A white precipitate will form during this time.
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Purification: Recrystallize the crude product from hot acetone to yield pure this compound as a white crystalline solid.
Route 2: Two-Step Synthesis via Ester Intermediate
This alternative route involves two distinct chemical transformations. First, ethyl glutaryl chloride is reacted with pyrrolidine to form the intermediate ethyl 5-oxo-5-(pyrrolidin-1-yl)pentanoate. This is followed by the saponification (hydrolysis) of the ethyl ester using a base, and subsequent acidification to yield the final carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of Ethyl 5-oxo-5-(pyrrolidin-1-yl)pentanoate
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (7.1 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 100 mL of dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add a solution of ethyl glutaryl chloride (16.4 g, 0.1 mol) in 20 mL of DCM dropwise to the cooled solution over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Wash the reaction mixture with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
Step 2: Hydrolysis of Ethyl 5-oxo-5-(pyrrolidin-1-yl)pentanoate
-
Reaction Setup: Dissolve the crude ethyl ester from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in 20 mL of water.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with 50 mL of water and wash with 20 mL of diethyl ether to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry to afford the final product.
Comparative Discussion
Route 1 (Direct Acylation) is the more efficient and straightforward of the two methods. Its single-step nature reduces overall reaction time and minimizes potential for product loss between steps. The reaction proceeds under mild conditions and the workup is a simple filtration and recrystallization, often leading to a high-purity product with a good yield. This route is highly recommended for both small-scale and large-scale synthesis due to its simplicity and high atom economy.
Route 2 (Ester Formation and Hydrolysis) , while effective, is a more laborious process. The two-step sequence requires more reagents, solvents, and a longer total reaction time. The workup procedures involve extractions and solvent removal, which can be more time-consuming and may lead to a slightly lower overall yield compared to the direct acylation method. However, this route can be advantageous if the starting material is the acyl chloride or if the corresponding ester is readily available. It also offers an alternative if issues with the direct acylation, such as solubility or side reactions, were to arise with different substrates.
Spectroscopic Data Comparison: 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid vs. Glutaric Acid
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the predicted spectroscopic data for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid and the experimental spectroscopic data for a structurally related compound, glutaric acid. Due to the limited availability of public experimental spectra for this compound, this comparison relies on predictive models for its spectral characteristics, offering a valuable resource for researchers in identifying and characterizing this compound.
Introduction
This compound is a dicarboxylic acid derivative containing a pyrrolidine amide moiety. Its structure suggests potential applications in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for its synthesis, purification, and downstream applications. This guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and compares it with the known experimental data of glutaric acid, which shares the same five-carbon dicarboxylic acid backbone.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted spectroscopic data for this compound based on established principles of spectroscopy and computational models.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | br s | 1H | -COOH |
| ~3.4 - 3.6 | t | 2H | N-CH₂ (pyrrolidine) |
| ~3.3 - 3.5 | t | 2H | N-CH₂ (pyrrolidine) |
| ~2.4 | t | 2H | -CH₂-COOH |
| ~2.3 | t | 2H | -CH₂-C(=O)N |
| ~1.8 - 2.0 | m | 4H | -CH₂-CH₂- (pyrrolidine) |
| ~1.9 | p | 2H | -CH₂-CH₂-CH₂- |
br s = broad singlet, t = triplet, m = multiplet, p = pentet
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~178 | -COOH |
| ~172 | -C(=O)N |
| ~46 | N-CH₂ (pyrrolidine) |
| ~45 | N-CH₂ (pyrrolidine) |
| ~34 | -CH₂-COOH |
| ~33 | -CH₂-C(=O)N |
| ~26 | -CH₂- (pyrrolidine) |
| ~24 | -CH₂- (pyrrolidine) |
| ~21 | -CH₂-CH₂-CH₂- |
Table 3: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1640 | Strong | C=O stretch (Amide) |
| ~1420 | Medium | O-H bend (Carboxylic Acid) |
| ~1250 | Medium | C-O stretch (Carboxylic Acid) |
| ~1200 | Medium | C-N stretch (Amide) |
Table 4: Predicted Mass Spectrometry (ESI+) Data
| m/z | Ion |
| 186.1128 | [M+H]⁺ |
| 208.0947 | [M+Na]⁺ |
| 168.1023 | [M+H-H₂O]⁺ |
| 114.0550 | [M+H-C₄H₈NO]⁺ |
Experimental Spectroscopic Data for Glutaric Acid
The following tables present the experimental spectroscopic data for glutaric acid, which serves as a comparative reference.
Table 5: Experimental ¹H NMR Data for Glutaric Acid (500 MHz, D₂O)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2.17 | t | 4H | -CH₂-COOH |
| 1.77 | p | 2H | -CH₂-CH₂-CH₂- |
t = triplet, p = pentet Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1].
Table 6: Experimental ¹³C NMR Data for Glutaric Acid (125 MHz, D₂O)
| Chemical Shift (ppm) | Assignment |
| 186.02 | -COOH |
| 40.05 | -CH₂-COOH |
| 25.72 | -CH₂-CH₂-CH₂- |
Data sourced from the Biological Magnetic Resonance Bank (BMRB)[1].
Table 7: Experimental IR Spectroscopy Data for Glutaric Acid
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1415 | Medium | O-H bend (Carboxylic Acid) |
| 1215 | Medium | C-O stretch (Carboxylic Acid) |
Data sourced from the NIST Chemistry WebBook[2].
Table 8: Experimental Mass Spectrometry (EI) Data for Glutaric Acid
| m/z | Relative Intensity | Assignment |
| 114 | 25 | [M-H₂O]⁺ |
| 87 | 100 | [M-COOH]⁺ |
| 69 | 80 | [M-COOH-H₂O]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
Data sourced from the NIST Chemistry WebBook[2].
Experimental Protocols
Detailed methodologies for the acquisition of the cited and predicted spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 500 MHz
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz
-
Pulse Program: Proton-decoupled with NOE (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Accessory: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: The analyte is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI+) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL range for analysis.
-
Data Acquisition (Electrospray Ionization - ESI):
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the experimental workflows and the relationships between the spectroscopic techniques and the structural information they provide.
References
A Comparative Guide to Assessing the Purity of Commercially Available 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical factor that can significantly impact experimental outcomes and the validity of research findings. This guide provides a comprehensive comparison of methodologies for assessing the purity of commercially available 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, a valuable building block in medicinal chemistry. Furthermore, it explores potential alternatives and presents supporting experimental data to aid in the selection of the most suitable compounds for research and development purposes.
Purity of Commercial this compound
Several chemical suppliers offer this compound, typically with a stated purity of 95%. While this provides a baseline, it is often imperative for researchers to perform their own purity analysis to ensure the material's quality meets the stringent requirements of their experiments. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common and reliable methods for determining the purity of such organic compounds.
| Supplier | Stated Purity | Method of Analysis (Typical) |
| Sigma-Aldrich | ≥95% | HPLC, NMR |
| Santa Cruz Biotechnology | ≥95% | Not specified |
| CymitQuimica | 95% | Not specified |
| Lab-Chemicals.Com | 95% | Not specified |
| ChemUniverse | 95% | Not specified |
Note: The table above reflects the purity information as stated by the suppliers on their websites. For lot-specific purity, it is essential to refer to the Certificate of Analysis (CoA) provided with the product.
Experimental Protocols for Purity Assessment
Accurate determination of compound purity requires robust analytical methods. Below are detailed protocols for the two most recommended techniques for analyzing this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a widely used technique for separating and quantifying components in a mixture. For an organic acid like this compound, a reverse-phase HPLC method is typically employed.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good peak separation.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent (e.g., mobile phase or a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 210 nm (due to the carboxyl and amide chromophores)
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
2. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity
qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, D2O).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) to ensure complete signal relaxation and accurate integration.
-
Use a calibrated 90° pulse.
-
-
Data Analysis: The purity of the sample is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account the molar masses and the number of protons for each signal.
Comparison with Potential Alternatives
Research into derivatives of 5-oxopyrrolidine has revealed compounds with a range of biological activities, suggesting they could serve as alternatives or lead compounds in various therapeutic areas. For instance, derivatives of 1-substituted 5-oxopyrrolidine-3-carboxylic acids have demonstrated analgesic and antihypoxic effects. Furthermore, other 5-oxopyrrolidine derivatives have shown promising anticancer and antimicrobial activities, particularly against multidrug-resistant bacteria.
When considering an alternative, it is crucial to evaluate not only its biological activity but also its physicochemical properties and purity profile, following similar analytical procedures as outlined above.
Visualizations
The following diagrams illustrate the general workflow for purity assessment and a hypothetical signaling pathway where a 5-oxopyrrolidine derivative might exert its biological effect.
Caption: General workflow for assessing the purity of a chemical compound.
Comparative Guide to Biological Assay Validation for Screening of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid and its Analogs as Glutaminyl Cyclase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biological assays for the screening and validation of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid and its analogs as potential inhibitors of human glutaminyl cyclase (hQC). This enzyme is a key target in the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, due to its role in the formation of neurotoxic pyroglutamate-amyloid-β (pE-Aβ) peptides.
Introduction to this compound and Glutaminyl Cyclase
This compound is a derivative of pyroglutamic acid. Its structural similarity to the N-terminus of amyloid-β (Aβ) peptides suggests its potential as an inhibitor of human glutaminyl cyclase (hQC). The hQC enzyme catalyzes the cyclization of N-terminal glutamine residues of peptides into pyroglutamate (pGlu).[1][2] This post-translational modification is implicated in the pathogenesis of Alzheimer's disease by promoting the aggregation and neurotoxicity of Aβ peptides.[3][4] Therefore, the inhibition of hQC is a promising therapeutic strategy.
Core Concepts in Assay Selection for QC Inhibitors
The validation of screening assays for hQC inhibitors is critical for the reliable identification and characterization of potential drug candidates. Key validation parameters include:
-
Sensitivity: The ability of the assay to detect low concentrations of the inhibitor.
-
Specificity: The ability of the assay to measure the inhibitor's effect on the target (hQC) without interference from other components.
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
-
Reproducibility: The consistency of results obtained from the same assay performed at different times or by different analysts.
-
High-Throughput Screening (HTS) Compatibility: Suitability of the assay for automation and screening of large compound libraries.
This guide focuses on two primary types of assays for screening hQC inhibitors: Fluorometric Enzyme Assays and Cell-Based Assays .
Comparison of Screening Assays for Glutaminyl Cyclase Inhibitors
| Assay Type | Principle | Advantages | Disadvantages | Key Validation Parameters & Typical Values |
| Fluorometric Enzyme Assay | A two-step enzymatic reaction. First, hQC converts a non-fluorescent substrate (e.g., Gln-AMC) to a pyroglutamate form. A second enzyme, a developer, then cleaves this product to release a fluorescent molecule (e.g., AMC).[3] | - High sensitivity (down to 1.5 ng/mL of active enzyme)[5][6]- Suitable for High-Throughput Screening (HTS)[5][6]- Commercially available kits (e.g., SensoLyte® Green)[5][6][7]- Allows for kinetic studies and determination of IC50 values. | - Prone to interference from fluorescent compounds.- Indirect measurement of QC activity.- Requires purified enzyme. | - IC50: Varies by inhibitor (e.g., SEN177 IC50 = 13 nM)[8]- Z'-factor: > 0.5 for HTS- Signal-to-Background (S/B) Ratio: > 3- Assay Sensitivity: as low as 1.5 ng/mL enzyme[5][6] |
| Cell-Based Assay | Measures the inhibition of QC activity within a cellular context. This can be achieved by quantifying the reduction of pGlu-modified proteins (e.g., CD47) on the cell surface using flow cytometry or by assessing the downstream effects of QC inhibition, such as enhanced antibody-dependent cellular phagocytosis (ADCP).[9][10] | - Provides information on cell permeability and activity in a more physiologically relevant environment.- Can identify inhibitors that work through indirect mechanisms.- Can assess cytotoxicity of the compounds. | - More complex and lower throughput than biochemical assays.- Susceptible to off-target effects.- Data can be more variable. | - EC50: Compound-dependent.- Phenotypic readout: e.g., % increase in ADCP.- Reproducibility: Assessed by replicate experiments. |
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for hQC Inhibition
This protocol is adapted from methodologies described for commercially available kits and in research articles.[1][3][11]
Materials:
-
Human recombinant glutaminyl cyclase (hQC)
-
Fluorogenic substrate (e.g., Gln-AMC)
-
Pyroglutamyl aminopeptidase (pGAP) as the developer enzyme
-
Assay buffer (e.g., 25 mM HEPES, pH 7.0)[1]
-
Test compound (this compound or analogs) dissolved in DMSO
-
Control inhibitor (e.g., 1-Benzyl-imidazole)[11]
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 380-490 nm, Emission: 460-520 nm, depending on the substrate)[3][11]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in assay buffer. The final DMSO concentration should be kept below 1%.
-
Enzyme Preparation: Dilute hQC in assay buffer to the desired concentration (e.g., 125 ng/mL).[11]
-
Reaction Mixture: In each well of the 96-well plate, add:
-
40 µL of diluted hQC solution.
-
10 µL of the diluted test compound or control.
-
Include wells with assay buffer and DMSO as negative controls.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate/developer mixture (containing Gln-AMC and pGAP in assay buffer) to each well to start the reaction.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes at 37°C using a fluorescence plate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cell-Based Assay for QC Inhibition (CD47-SIRPα Interaction)
This protocol is based on the methodology described for the QC inhibitor SEN177.[9][10][12]
Materials:
-
Cancer cell line expressing CD47 (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
Test compound (this compound or analogs) dissolved in DMSO
-
Control inhibitor (e.g., SEN177)
-
Human soluble SIRPα-Fc fusion protein
-
Fluorescently labeled anti-human Fc secondary antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed the CD47-expressing cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound, control inhibitor, or DMSO (vehicle control) for 72 hours.[12]
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with the human soluble SIRPα-Fc fusion protein for 1 hour on ice.
-
Wash the cells to remove unbound fusion protein.
-
Incubate the cells with a fluorescently labeled anti-human Fc secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells again.
-
-
Flow Cytometry: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
-
Data Analysis:
-
Determine the median fluorescence intensity (MFI) for each treatment group.
-
Normalize the MFI of the treated samples to the MFI of the vehicle control.
-
Plot the normalized MFI against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Data Presentation: Comparative Performance of QC Inhibitors
The following table summarizes the inhibitory activities of known QC inhibitors, which can serve as benchmarks for evaluating new compounds like this compound.
| Inhibitor | Chemical Scaffold | Assay Type | Target | IC50 / Ki | Reference |
| SEN177 | Triazine-based | Fluorometric Enzyme Assay | hQC | IC50 = 13 nM, Ki = 20 nM | [8] |
| PBD-150 | Imidazole-propyl-thiourea | Fluorometric Enzyme Assay | hQC | IC50 = 60 nM, Ki = 490 nM | [13][14] |
| Compound 1_2 | Benzimidazole-based | Fluorometric Enzyme Assay | hQC | IC50 = 0.11 µM | [1] |
| Compound 3 | Pyrrolidine-based | Fluorometric Enzyme Assay | QC | IC50 = 4.34 µM | [15] |
Visualizations
Signaling Pathway of pE-Aβ Formation and QC Inhibition
Caption: Signaling pathway of pE-Aβ formation and the inhibitory action of this compound.
Experimental Workflow for Fluorometric hQC Inhibitor Screening
Caption: Experimental workflow for the fluorometric screening of hQC inhibitors.
Logical Relationship for Cell-Based Assay Validation
Caption: Logical flow of a cell-based assay validating QC inhibition through its downstream effects.
Conclusion
The selection of an appropriate biological assay is paramount for the successful identification and validation of novel glutaminyl cyclase inhibitors. Fluorometric assays offer a robust, sensitive, and high-throughput method for initial screening and determination of inhibitor potency (IC50). Cell-based assays, while more complex, provide crucial information on the compound's activity in a physiological context, including cell permeability and potential off-target effects. For a comprehensive evaluation of this compound and its analogs, a tiered approach is recommended, beginning with a validated fluorometric assay for primary screening, followed by cell-based assays to confirm on-target activity and assess cellular efficacy. The data and protocols presented in this guide provide a solid foundation for researchers to design and implement a robust screening cascade for the discovery of novel hQC inhibitors.
References
- 1. In vitro and in silico determination of glutaminyl cyclase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminyl Cyclase Enzyme and Inhibitors | International Journal of Innovative Research and Reviews [injirr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit Fluorimetric - 1 kit | Enzyme Assay Kits | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. AnaSpec SensoLyte Green Glutaminyl Cyclase Activity Assay *Fluorimetric*, | Fisher Scientific [fishersci.com]
- 7. AS-72230 | SensoLyte® Green Glutaminyl Cyclase Activity Assay Kit [clinisciences.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurogentec.com [eurogentec.com]
- 12. researchgate.net [researchgate.net]
- 13. tribioscience.com [tribioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of potential scaffolds for glutaminyl cyclase inhibitors: Virtual screening, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 5-oxopyrrolidine scaffold, a core structure of 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid, is a versatile building block in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of various 5-oxopyrrolidine derivatives, focusing on their anticancer and antimicrobial properties. The information is compiled from recent studies to aid in the evaluation and selection of these compounds for further drug development.
Comparative Analysis of Biological Activity
The following sections present quantitative data on the anticancer and antimicrobial efficacy of several 5-oxopyrrolidine derivatives. This data is intended to provide a benchmark for their performance against standard therapeutic agents.
Anticancer Activity of 5-Oxopyrrolidine Derivatives
Derivatives of 5-oxopyrrolidine have been investigated for their cytotoxic effects against various cancer cell lines. The data below summarizes the in vitro anticancer activity of selected compounds against the A549 human lung adenocarcinoma cell line.
Table 1: In Vitro Anticancer Activity of 5-Oxopyrrolidine Derivatives against A549 Cells
| Compound ID | Derivative Class | Concentration (µM) | Cell Viability (%) | Reference Compound |
| 18 | Hydrazone | 100 | ~40 | Cisplatin |
| 19 | Hydrazone | 100 | ~35 | Cisplatin |
| 20 | Hydrazone | 100 | ~30 | Cisplatin |
| 21 | Hydrazone (5-nitrothiophene substituent) | 100 | ~25 | Cisplatin |
| 22 | Hydrazone | 100 | ~20 | Cisplatin |
| Cisplatin | Standard Drug | 100 | ~25 | N/A |
Data synthesized from a study by S. K. et al., 2022.[1][2]
The results indicate that several hydrazone derivatives of 5-oxopyrrolidine exhibit potent anticancer activity against A549 cells, with compounds 21 and 22 showing efficacy comparable to or greater than the standard chemotherapeutic agent, cisplatin, at the tested concentration.[1]
Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
The 5-oxopyrrolidine scaffold has also been explored for its potential in developing new antimicrobial agents. The table below presents the Minimum Inhibitory Concentration (MIC) values of various derivatives against Gram-positive and Gram-negative bacteria.
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of 5-Oxopyrrolidine Derivatives
| Compound ID | Derivative Class | S. aureus (ATCC 9144) | E. coli (ATCC 25922) | Reference Compound |
| 11b | Hydrazone (5-nitro-2-thiophene) | 3.90 | 31.25 | Ampicillin, Cefuroxime |
| 11d | Hydrazone (5-nitro-2-furfural) | 3.90 | 31.25 | Ampicillin, Cefuroxime |
| Ampicillin | Standard Antibiotic | 31.25 | 7.80 | N/A |
| Cefuroxime | Standard Antibiotic | 7.80 | 7.80 | N/A |
Data from a study by A. A. et al., 2025.[3]
The data reveals that hydrazone derivatives containing 5-nitro-2-thiophene (11b) and 5-nitro-2-furfural (11d) fragments exhibit strong antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values significantly lower than the standard antibiotics ampicillin and cefuroxime.[3] Their activity against the Gram-negative bacterium Escherichia coli is also notable.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[4][5][6][7]
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in a 96-well plate at a specific density and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 100 µM of 5-oxopyrrolidine derivatives) and a vehicle control.[6] A positive control, such as cisplatin, is also included.[1] The plates are incubated for a specified period, typically 24 to 72 hours.[4]
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).[4]
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6] Following this, a solubilization solution (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells.
Broth Microdilution Method for Antimicrobial Activity
This protocol describes the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[8][9][10][11][12]
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the test compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus or E. coli) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.[8] This suspension is then diluted to the final inoculum density.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension.[10]
-
Controls: Several controls are included: a growth control (broth and inoculum without any antimicrobial agent), a sterility control (broth only), and quality control strains with known MIC values.[8]
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[10]
-
MIC Determination: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[8]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Peptidoglycan synthesis pathway in Staphylococcus aureus.
References
- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. protocols.io [protocols.io]
- 12. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
Safety Operating Guide
Prudent Disposal of 5-Oxo-5-pyrrolidin-1-yl-pentanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
This document provides a comprehensive guide to the proper disposal procedures for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid (CAS No. 5724-80-1), a compound used in proteomics research and other scientific applications. Due to the absence of specific public safety data sheets detailing disposal protocols for this compound, a conservative approach based on general principles for handling solid, non-volatile organic acid and amide compounds is mandated. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative that laboratory personnel wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Segregation:
-
Collect all waste materials containing this compound separately from other waste streams. This includes pure, unreacted compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and solutions.
-
-
Containerization:
-
Solid Waste: Place dry waste, including contaminated consumables, into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is generally suitable.
-
Liquid Waste: If the compound has been dissolved in a solvent, collect it in a separate, sealed, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Leave approximately 10% headspace in liquid waste containers to allow for vapor expansion.
-
-
Labeling:
-
Label the waste container clearly and accurately. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "5724-80-1"
-
An accurate estimation of the concentration and total volume or mass.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Ensure the storage area is secure, away from general laboratory traffic, and has secondary containment to prevent the spread of material in case of a leak.
-
Do not store with incompatible chemicals, such as strong oxidizing agents.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS office or designated hazardous waste management provider to arrange for collection.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 5724-80-1 |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Physical Form | Solid |
Logical Workflow for Disposal Decision-Making
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
Essential Safety and Operational Guide for Handling 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Oxo-5-pyrrolidin-1-yl-pentanoic acid (CAS No. 5724-80-1) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other carboxylic acids and pyrrolidine derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. The procedural guidance herein is intended to answer specific operational questions for safe handling and disposal.
Personal Protective Equipment (PPE)
Due to the potential for skin and eye irritation based on structurally similar compounds, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat must be worn.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[1] For larger quantities, additional protective clothing may be necessary.[3] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3] If engineering controls are insufficient, a NIOSH-approved respirator may be required.[1] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Ensure a calibrated and certified chemical fume hood is available for all manipulations of the compound.[1][3] All necessary equipment, including spatulas, weighing paper, and waste containers, should be assembled before starting work.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above before handling the chemical.
-
Handling: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust or vapors.[5] Wash hands thoroughly after handling, even if gloves were worn.[1]
-
After Handling: Decontaminate the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination, starting with gloves, followed by the lab coat and eye protection.[1]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, such as gloves and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.[1]
-
Disposal Method: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not empty into drains.[3]
Logical Workflow for Safe Handling
Caption: A logical workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
Signaling Pathway of Potential Exposure and Mitigation
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
